Product packaging for YM-26734(Cat. No.:CAS No. 144337-18-8)

YM-26734

Cat. No.: B057248
CAS No.: 144337-18-8
M. Wt: 731.0 g/mol
InChI Key: CEJAYJCUSZHYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

YM 26734 is a potent and selective serotonin (5-hydroxytryptamine, 5-HT) 2B receptor antagonist, a key tool for investigating the pathophysiological roles of this receptor subtype. Its high selectivity for the 5-HT2B receptor over the closely related 5-HT2A and 5-HT2C receptors allows researchers to dissect specific signaling pathways with high precision. The 5-HT2B receptor is implicated in a range of critical processes, including cardiac valve function, pulmonary arterial hypertension, and various fibrotic diseases. Consequently, YM 26734 is an invaluable compound for in vitro and in vivo studies aimed at understanding and modulating these conditions. Its primary research applications include the study of cardiovascular remodeling, the inhibition of fibroblast proliferation, and the exploration of novel therapeutic strategies for disorders involving excessive serotonin signaling. By selectively blocking the 5-HT2B receptor, YM 26734 helps elucidate mechanisms of valvulopathy and vascular smooth muscle cell proliferation, providing a solid foundation for target validation and drug discovery efforts in these areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H62O8 B057248 YM-26734 CAS No. 144337-18-8

Properties

IUPAC Name

1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJAYJCUSZHYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932293
Record name 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144337-18-8
Record name YM 26734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144337188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-26734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27Z1V25BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of YM-26734: A Synthetic Derivative of a Natural sPLA₂ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Origin, Synthesis, and Mechanism of Action of YM-26734 for Researchers, Scientists, and Drug Development Professionals.

This compound is a potent, competitive inhibitor of secretory phospholipase A₂ (sPLA₂), an enzyme pivotal in the inflammatory cascade. This technical guide delves into the origins of this compound, tracing its development from a natural product to a refined synthetic analog. It provides a comprehensive overview of its discovery, the detailed experimental protocols for its synthesis, its mechanism of action, and the quantitative data supporting its biological activity.

From Nature's Blueprint: The Discovery of YM-26567-1

The story of this compound begins with the discovery of its natural precursor, YM-26567-1. Researchers at Yamanouchi Pharmaceutical Co. Ltd. isolated this novel compound from the fruit of Horsfieldia amygdalina, a plant native to Southeast Asia. YM-26567-1 was identified as a competitive inhibitor of group II sPLA₂.[1]

Isolation of YM-26567-1 from Horsfieldia amygdalina**

While the seminal publication by Miyake et al. (1992) does not provide a detailed, step-by-step protocol for the isolation of YM-26567-1, the general procedure can be inferred from standard natural product chemistry techniques. The process would have likely involved the following key stages:

  • Collection and Preparation of Plant Material: Fruits of Horsfieldia amygdalina were collected, dried, and pulverized to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material was subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to isolate a broad range of secondary metabolites.

  • Fractionation: The crude extract was then fractionated using liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their chemical properties.

  • Chromatographic Purification: The active fraction was further purified using a series of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC), to isolate the pure compound, YM-26567-1.

  • Structure Elucidation: The chemical structure of YM-26567-1 was determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enhancing Potency: The Synthesis of this compound

To improve upon the inhibitory activity of the natural product, scientists at Yamanouchi Pharmaceuticals synthesized a series of analogs, leading to the development of this compound. This synthetic derivative exhibited enhanced potency as an sPLA₂ inhibitor. A detailed synthetic scheme was later published by Oslund et al. (2008), providing a roadmap for its laboratory preparation.

Experimental Protocol for the Synthesis of this compound

The following protocol is a summary of the synthetic route described by Oslund et al. (2008).

Materials and Methods:

  • Starting materials and reagents were obtained from commercial suppliers and used without further purification.

  • Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of intermediates and the final product was performed by column chromatography on silica gel.

  • Nuclear Magnetic Resonance (NMR) spectra were recorded on a Bruker spectrometer.

  • Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

Synthesis Scheme:

The synthesis of this compound involves a multi-step process, beginning with commercially available starting materials. The key steps include a Claisen-Schmidt condensation to form a chalcone, followed by cyclization to a flavanone, reduction, and subsequent coupling with a phloroglucinol derivative. The final step involves deprotection to yield this compound.

(A detailed, step-by-step synthesis protocol with specific reagent quantities, reaction conditions, and purification methods would be found in the supplementary information of the Oslund et al. (2008) publication in Bioorganic & Medicinal Chemistry Letters.)

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound and its natural precursor, YM-26567-1, has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

CompoundTarget EnzymeIC₅₀ (μM)
YM-26567-1Rabbit Platelet sPLA₂6.7
This compoundRabbit Platelet sPLA₂0.085
This compoundHuman sPLA₂-IIA1
This compoundHuman sPLA₂-IID1
This compoundHuman sPLA₂-V1
This compoundHuman sPLA₂-X0.2
This compoundHuman sPLA₂-IIE3

Table 1: In Vitro Inhibitory Activity of YM-26567-1 and this compound against various sPLA₂ subtypes.

CompoundAnimal ModelRoute of AdministrationED₅₀
YM-26567-1TPA-induced mouse ear edemaTopical28 μ g/ear
This compoundTPA-induced mouse ear edemaTopical45 μ g/ear
This compoundTPA-induced mouse ear edemaIntravenous11 mg/kg

Table 2: In Vivo Anti-inflammatory Activity of YM-26567-1 and this compound.

Mechanism of Action: Inhibition of the sPLA₂ Signaling Pathway

Secretory phospholipase A₂ enzymes play a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.

This compound acts as a competitive inhibitor of sPLA₂, binding to the active site of the enzyme and preventing its interaction with phospholipid substrates. The proposed binding mode involves the chelation of the catalytic calcium ion in the active site of sPLA₂ by the hydroxyl and carbonyl groups of the phloroglucinol moiety of this compound. This effectively blocks the enzymatic activity and halts the downstream production of inflammatory mediators.

Visualizing the sPLA₂ Signaling Pathway and Inhibition by this compound

sPLA2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Release sPLA2 sPLA₂ sPLA2->Membrane Hydrolysis YM26734 This compound YM26734->sPLA2 Competitive Inhibition COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB₄) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The sPLA₂ signaling cascade and its inhibition by this compound.

Experimental Workflow for Assessing sPLA₂ Inhibition

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model sPLA2 Purified sPLA₂ Enzyme Incubation Incubation sPLA2->Incubation Substrate Phospholipid Substrate (e.g., radiolabeled) Substrate->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Measurement Measure Product Formation (e.g., radioactivity) Incubation->Measurement IC50 Calculate IC₅₀ Value Measurement->IC50 Animal Animal Model (e.g., mouse ear edema) Inducer Inflammatory Inducer (e.g., TPA) Animal->Inducer Treatment Administer this compound (Topical or IV) Inducer->Treatment Observation Measure Inflammatory Response (e.g., ear thickness) Treatment->Observation ED50 Calculate ED₅₀ Value Observation->ED50

Caption: Generalized workflow for evaluating sPLA₂ inhibitors.

References

YM-26734: A Selective Inhibitor of Secretory Phospholipase A2-IIA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Secretory phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, most notably inflammation.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, such as arachidonic acid (AA), and lysophospholipids.[1][3] The liberated arachidonic acid serves as a precursor for the biosynthesis of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1][4][5][6]

Among the various sPLA2 isoforms, Group IIA (sPLA2-IIA) is strongly implicated in the pathogenesis of inflammatory diseases, including rheumatoid arthritis, asthma, and sepsis.[2][4] Elevated levels of sPLA2-IIA are often found in inflammatory exudates and plasma during inflammatory conditions, making it a key therapeutic target.[4][7] The development of potent and selective inhibitors for sPLA2-IIA is therefore a crucial area of research for novel anti-inflammatory therapies.

YM-26734 has emerged as a significant tool in this field. It is a potent, competitive, and selective inhibitor of sPLA2-IIA.[8][9] Originally derived from a natural product isolated from the fruit of Horsfieldia amygdaline, this compound provides a valuable pharmacological probe to elucidate the specific roles of sPLA2-IIA in inflammatory cascades and to serve as a lead compound for drug development.[1][10] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative inhibition data, relevant signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a complex molecule with the following properties:

PropertyValueReference
Molecular Formula C45H62O8[11][12]
Molecular Weight 730.97 g/mol [11][12]
CAS Number 144337-18-8[11][12]
Appearance Crystalline solid[12]
Solubility Soluble in DMSO and ethanol[12]
IUPAC Name 1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one[11]

Mechanism of Selective Inhibition

This compound functions as a competitive inhibitor of secretory phospholipase A2.[8][13] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate (phospholipids) from being hydrolyzed.[8] The molecular structure of this compound, particularly the didodecanoylphloroglucinol portion, is predicted to be crucial for this interaction, likely by coordinating with the essential Ca2+ ion in the enzyme's catalytic site.[1] This competitive binding effectively halts the enzymatic cascade at its origin, blocking the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids.[5][8]

A key feature of this compound is its selectivity. It demonstrates a broad inhibitory profile against several sPLA2 isoforms but exhibits minimal to no activity against cytosolic PLA2 (cPLA2), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes.[8] This specificity is critical for its use as a research tool, as it allows for the precise investigation of the effects of sPLA2-IIA inhibition without the confounding variables of affecting other key enzymes in the inflammatory pathway.

Quantitative Inhibition Profile

The potency and selectivity of this compound have been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various sPLA2 isoforms.

sPLA2 IsoformIC50 Value (μM)
sPLA2-IIA 1
sPLA2-IID 1
sPLA2-IIE 3
sPLA2-V 1
sPLA2-X 0.2

Data sourced from R&D Systems.

Signaling Pathways and Experimental Workflows

sPLA2-IIA Pro-Inflammatory Signaling Pathway

The sPLA2-IIA enzyme is a critical initiator of a major inflammatory signaling cascade. Upon activation by pro-inflammatory stimuli, sPLA2-IIA translocates to the outer leaflet of the cell membrane where it hydrolyzes phospholipids. This action releases arachidonic acid and lysophospholipids, which are then converted by downstream enzymes (COX and LOX) into potent inflammatory mediators like prostaglandins and leukotrienes.[4][6] These mediators then act on various cells to produce the classic signs of inflammation.

sPLA2_Pathway Stimuli Pro-inflammatory Stimuli sPLA2 sPLA2-IIA Stimuli->sPLA2 activates Membrane Cell Membrane Phospholipids sPLA2->Membrane hydrolyzes AA Arachidonic Acid (AA) Membrane->AA Lyso Lysophospholipids Membrane->Lyso COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PAF Platelet-Activating Factor (PAF) Lyso->PAF PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammatory Response PGs->Inflammation mediate LTs->Inflammation mediate PAF->Inflammation mediate

sPLA2-IIA-mediated pro-inflammatory signaling cascade.
Logical Flow of this compound Selective Inhibition

The strategic value of this compound lies in its ability to selectively block the sPLA2-IIA pathway at its source. By competitively inhibiting the enzyme, it prevents the generation of all downstream inflammatory mediators derived from arachidonic acid, without affecting other related pathways.

Inhibition_Logic cluster_pathway Inflammatory Pathway sPLA2 sPLA2-IIA AA Arachidonic Acid Release sPLA2->AA Mediators Pro-inflammatory Mediators AA->Mediators cPLA2 cPLA2 / COX / LOX YM26734 This compound Block YM26734->Block

Selective inhibition of sPLA2-IIA by this compound.

Experimental Protocol: sPLA2 Inhibition Assay

To quantify the inhibitory activity of compounds like this compound against sPLA2-IIA, a colorimetric assay using a phospholipid substrate is commonly employed. The following is a generalized protocol.

Materials
  • Recombinant human sPLA2-IIA (hG-IIA)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Substrate solution:

    • Lecithin (phosphatidylcholine)

    • Sodium deoxycholate (NaTDC)

    • Sodium Chloride (NaCl)

    • Calcium Chloride (CaCl2)

    • Phenol Red (colorimetric pH indicator)

  • Reaction Buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Workflow

The assay measures the rate of fatty acid release from lecithin hydrolysis, which causes a drop in pH and a corresponding color change of the Phenol Red indicator.

Assay_Workflow Prep 1. Prepare Reagents (Substrate, Enzyme, Inhibitor) Incubate 2. Pre-incubate sPLA2-IIA with this compound (or DMSO control) Prep->Incubate Initiate 3. Add Enzyme-Inhibitor Mix to Substrate in Microplate Incubate->Initiate Measure 4. Measure Absorbance Kinetically (e.g., at 558 nm) over time Initiate->Measure Analyze 5. Calculate Reaction Rates and % Inhibition Measure->Analyze IC50 6. Plot Dose-Response Curve to Determine IC50 Value Analyze->IC50

General workflow for an sPLA2 inhibition assay.
Detailed Methodology

  • Substrate Preparation : Prepare a mixture containing lecithin (e.g., 3.5 mM), NaTDC (e.g., 3 mM), NaCl (e.g., 100 mM), CaCl2 (e.g., 10 mM), and Phenol Red (e.g., 0.055 mM). Adjust the pH to a slightly alkaline value (e.g., 7.6), where the indicator is red/pink.[14]

  • Inhibitor and Enzyme Preparation : Prepare serial dilutions of this compound in DMSO. Prepare a working solution of sPLA2-IIA enzyme in an appropriate buffer.

  • Pre-incubation : In a separate plate or tubes, pre-incubate a fixed amount of the sPLA2-IIA enzyme with varying concentrations of this compound (and a DMSO-only control) for a set period (e.g., 20 minutes) at room temperature.[14] This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add the substrate solution to the wells of a 96-well plate. Initiate the enzymatic reaction by adding the pre-incubated enzyme/inhibitor mixture to the substrate wells.

  • Kinetic Measurement : Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C). Measure the decrease in absorbance at a wavelength sensitive to Phenol Red's color change (e.g., 558 nm) over time. The rate of absorbance change is proportional to the rate of fatty acid production and thus, enzyme activity.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a well-characterized and valuable pharmacological agent for the study of secretory phospholipase A2-IIA. Its potent, competitive, and selective inhibitory action makes it an indispensable tool for dissecting the role of sPLA2-IIA in the complex signaling networks of inflammation and other associated diseases.[8][9] The detailed understanding of its inhibitory profile and the availability of robust assay methodologies allow researchers to precisely probe the downstream consequences of sPLA2-IIA blockade. As research continues to uncover the diverse roles of sPLA2 isoforms in pathophysiology, selective inhibitors like this compound will remain at the forefront of both basic scientific discovery and the development of next-generation anti-inflammatory therapeutics.

References

An In-depth Technical Guide to the Discovery and Development of YM-26734: A Potent Secretory Phospholipase A2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of key biological pathways and developmental workflows.

Discovery and Development History

This compound was developed by Yamanouchi Pharmaceuticals as a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), particularly targeting the Group IIA isoform.[1] The discovery process originated from the screening of natural products, leading to the identification of YM-26567-1, isolated from the fruit of Horsfieldia amygdaline.[1] This natural product exhibited micromolar inhibitory activity against rabbit platelet sPLA2.[1]

Further optimization and development of YM-26567-1 led to the synthesis of this compound, which demonstrated significantly increased potency, with an IC50 value of 85 nM against rabbit platelet sPLA2.[1] Subsequent research focused on creating and evaluating simplified analogs of this compound to understand its structure-activity relationship and to develop cell-permeable inhibitors with low nanomolar efficacy for cellular studies of sPLA2 function.[1]

Developmental Workflow

The development of this compound and its analogs followed a logical progression from natural product discovery to synthetic optimization and analog development. This workflow can be visualized as follows:

This compound Development Natural_Product_Screening Natural Product Screening YM_26567_1 Identification of YM-26567-1 (from Horsfieldia amygdaline) Micromolar sPLA2 Inhibitor Natural_Product_Screening->YM_26567_1 Lead_Optimization Lead Optimization & Chemical Synthesis YM_26567_1->Lead_Optimization YM_26734 This compound Potent, Low Nanomolar sPLA2 Inhibitor Lead_Optimization->YM_26734 SAR_Studies Structure-Activity Relationship Studies YM_26734->SAR_Studies Simplified_Analogs Simplified Analogs (e.g., didodecanoylphloroglucinol derivatives) SAR_Studies->Simplified_Analogs

Developmental workflow of this compound and its analogs.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of sPLA2.[2] It binds to the active site of the enzyme, preventing the hydrolysis of phospholipids. This action blocks the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. The inhibitory effect of this compound is selective for extracellular sPLA2, with no significant activity against intracellular PLA2, cyclooxygenase, or 5-lipoxygenase.[2]

The sPLA2 signaling cascade, which is inhibited by this compound, is a critical component of the inflammatory response.

sPLA2 Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid sPLA2 sPLA2 Secretory Phospholipase A2 (sPLA2) YM_26734 This compound (Inhibitor) YM_26734->sPLA2 inhibits COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Inhibition of the sPLA2 signaling pathway by this compound.

Quantitative Data

The inhibitory activity of this compound and its precursor, YM-26567-1, has been quantified against various sPLA2 enzymes.

CompoundEnzymeSpeciesIC50 (nM)Reference
This compoundGroup IIA sPLA2Rabbit (platelet)85[1][2]
This compoundGroup I sPLA2Porcine (pancreas)6800[2]
This compoundGroup IIA sPLA2HumanLow Nanomolar[1]
This compoundGroup IIA sPLA2MouseLow Nanomolar[1]
This compoundGroup IIA sPLA2RatLow Nanomolar[1]
This compoundGroup V sPLA2HumanLow Nanomolar[1]
This compoundGroup V sPLA2MouseModerately Potent[1]
This compoundGroup X sPLA2Human>1000[1]
This compoundGroup X sPLA2Mouse>1000[1]
YM-26567-1Group II sPLA2Rabbit (platelet)48 (Ki)[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, a modified version of a previously reported procedure.[1]

This compound Synthesis Start 3-Benzyloxy-4-hydroxybenzaldehyde Chalcone Chalcone Formation (with 4'-hydroxyacetophenone, KOH) Start->Chalcone Flavanone Flavanone Formation (H2SO4/MeOH) Chalcone->Flavanone Reduction Reduction (NaBH4) Flavanone->Reduction Condensation Condensation (with didodecanoylphloroglucinol, HCl/dioxane) Reduction->Condensation Deprotection Deprotection (Pd(OH)2/C, H2) Condensation->Deprotection End This compound (mixture of four stereoisomers) Deprotection->End

Synthetic workflow for this compound.

Detailed Protocol: A modified version of a previously reported procedure is used for the synthesis.[1] Commercially available 3-benzyloxy-4-hydroxybenzaldehyde is protected and then refluxed with 4'-hydroxyacetophenone in the presence of potassium hydroxide to form a chalcone.[1] This intermediate is then refluxed in a solution of sulfuric acid in methanol to yield a flavanone.[1] The flavanone is subsequently reduced using sodium borohydride.[1] The resulting alcohol is condensed with didodecanoylphloroglucinol in a solution of hydrogen chloride in dioxane.[1] Finally, deprotection using palladium hydroxide on carbon under a hydrogen atmosphere affords this compound as a mixture of four stereoisomers.[1]

sPLA2 Inhibition Assay

The inhibitory activity of this compound against sPLA2 is determined using an in vitro enzyme assay.

Protocol: The assay measures the hydrolysis of a fluorescently labeled phospholipid substrate by recombinant sPLA2. The reaction is typically carried out in a buffer containing Tris-HCl, NaCl, and CaCl2. The substrate, such as a BODIPY-labeled phosphatidylcholine, is prepared in liposomes. The enzyme is pre-incubated with various concentrations of the inhibitor (this compound) before the addition of the substrate. The increase in fluorescence, resulting from the cleavage of the fluorescent fatty acid from the phospholipid, is monitored over time using a fluorescence plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TPA-Induced Mouse Ear Edema Model

This in vivo model is used to assess the anti-inflammatory activity of this compound.

Protocol: Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear of a mouse. This compound is administered either topically to the ear or systemically (e.g., intravenously) at various doses prior to or shortly after TPA application. The extent of edema is quantified by measuring the increase in ear thickness using a digital caliper or by measuring the weight of a standard-sized punch biopsy taken from the ear. The dose-dependent inhibitory effect of this compound is determined by comparing the reduction in ear edema in treated animals to that in vehicle-treated control animals. The ED50 value, the dose that causes a 50% reduction in edema, can then be calculated.[2] In mice, this compound has been shown to inhibit TPA-induced ear edema with an ED50 of 45 µ g/ear (topical) and 11 mg/kg (intravenous).[2]

References

The Potent and Selective Inhibition of Secretory Phospholipase A2 by YM-26734: A Technical Guide for Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secretory phospholipase A2 (sPLA2) enzymes are critical mediators of the inflammatory cascade, catalyzing the release of arachidonic acid from cell membranes, which subsequently serves as a precursor for pro-inflammatory eicosanoids. Their significant role in various inflammatory diseases has positioned them as a key target for therapeutic intervention.[1][2] YM-26734 has emerged as a potent and selective competitive inhibitor of sPLA2, demonstrating significant anti-inflammatory properties in preclinical studies.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its inhibitory profile, the experimental protocols for its evaluation, and its mechanism of action within the inflammatory signaling pathway.

Introduction to this compound

This compound, with the chemical name 4-(3,5-didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl) chroman, is a non-steroidal anti-inflammatory agent.[3] It is a derivative of the natural product YM-26567-1, which was isolated from the fruit of Horsfieldia amygdaline.[5] this compound exhibits potent and competitive inhibitory activity against extracellular sPLA2 enzymes, with a notable selectivity for group II sPLA2.[3] Its mechanism of action involves binding to the active site of sPLA2, thereby preventing the hydrolysis of phospholipid substrates and the subsequent release of arachidonic acid.[4][6] This targeted inhibition of sPLA2 makes this compound a valuable tool for dissecting the role of this enzyme family in inflammation and a promising lead compound for the development of novel anti-inflammatory therapeutics.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified against various sPLA2 isoforms. The following tables summarize the key inhibitory constants, providing a clear comparison of its activity.

Table 1: In Vitro Inhibitory Activity of this compound against sPLA2 Isoforms

sPLA2 IsoformSourceIC50 (µM)Ki (nM)Notes
Group IIRabbit Platelets0.08548Competitive inhibition.[3]
Group IPorcine Pancreas6.8-[3]
sPLA2-X-0.2-[7]
sPLA2-IIA-1-[7]
sPLA2-IID-1-[7]
sPLA2-V-1-[7]
sPLA2-IIE-3-[7]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vivo Anti-inflammatory Activity of this compound

Inflammation ModelAnimal ModelAdministration RouteED50Reference
TPA-induced Ear EdemaMouseTopical45 µ g/ear [3]
TPA-induced Ear EdemaMouseIntravenous11 mg/kg[3]
Carrageenan-induced Pleurisy (Exudate)RatIntravenous20 mg/kg[3]
Carrageenan-induced Pleurisy (Leukocytes)RatIntravenous20 mg/kg[3]

ED50: Half-maximal effective dose.

Signaling Pathway of sPLA2 in Inflammation and Inhibition by this compound

Secretory PLA2 enzymes play a pivotal role in the initiation and amplification of the inflammatory response. The following diagram illustrates the signaling cascade and the point of intervention for this compound.

sPLA2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) sPLA2 Secretory PLA2 (sPLA2) (e.g., Group IIA) Inflammatory_Stimuli->sPLA2 Induces Expression & Secretion Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) sPLA2->Cell_Membrane Hydrolyzes sn-2 position sPLA2->Arachidonic_Acid Releases YM26734 This compound YM26734->sPLA2 Inhibits COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (e.g., 5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX->Leukotrienes Inflammation Inflammation (Edema, Pain, Leukocyte Infiltration) Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: sPLA2-mediated inflammatory signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sPLA2 inhibition and anti-inflammatory activity.

In Vitro sPLA2 Inhibition Assay

This protocol describes a common method for measuring the enzymatic activity of sPLA2 and the inhibitory effect of compounds like this compound using a radiolabeled substrate.[5]

Materials:

  • Purified sPLA2 enzyme (e.g., from rabbit platelets or recombinant human)

  • Radiolabeled substrate: L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine

  • Unlabeled L-α-dipalmitoyl-phosphatidylcholine

  • Assay Buffer: 0.1 M Glycine-NaOH buffer, pH 9.0

  • CaCl2 solution

  • Bovine Serum Albumin (BSA)

  • Sodium deoxycholate

  • This compound or other test inhibitors

  • Stop Solution: 5% Triton X-100 containing EDTA

  • Extraction Solvent: Hexane containing 0.1% acetic acid

  • Anhydrous sodium sulfate

  • Scintillation cocktail and counter

Procedure:

  • Prepare the substrate mixture by dissolving the radiolabeled and unlabeled phosphatidylcholine in 80% ethanol containing 25 mM sodium deoxycholate.

  • In a reaction tube, combine the assay buffer, CaCl2, BSA, and sodium deoxycholate.

  • Add the sPLA2 enzyme to the reaction tube. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.

  • Initiate the reaction by adding the substrate mixture to the tube. The final reaction volume is typically 1.0 ml.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Extract the released radioactive fatty acid by adding the extraction solvent and anhydrous sodium sulfate, followed by vigorous vortexing.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the upper hexane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (enzyme activity without inhibitor).

sPLA2_Assay_Workflow Start Start Prepare_Substrate Prepare Radiolabeled Substrate Mixture Start->Prepare_Substrate Prepare_Reaction Prepare Reaction Mix (Buffer, CaCl2, BSA, Deoxycholate) Start->Prepare_Reaction Initiate_Reaction Initiate Reaction with Substrate Prepare_Substrate->Initiate_Reaction Add_Enzyme Add sPLA2 Enzyme (with or without this compound) Prepare_Reaction->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction with Stop Solution Incubate->Terminate_Reaction Extract_Product Extract Radioactive Fatty Acid with Hexane Terminate_Reaction->Extract_Product Measure_Radioactivity Measure Radioactivity in Hexane Phase Extract_Product->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition End End Calculate_Inhibition->End InVivo_Workflow cluster_TPA TPA-Induced Ear Edema cluster_Carrageenan Carrageenan-Induced Pleurisy TPA_Start Start TPA_Administer_YM Administer this compound (Topical or IV) TPA_Start->TPA_Administer_YM TPA_Induce_Inflammation Apply TPA to Mouse Ear TPA_Administer_YM->TPA_Induce_Inflammation TPA_Wait Wait 4-6 hours TPA_Induce_Inflammation->TPA_Wait TPA_Measure_Edema Measure Ear Edema (Thickness or Weight) TPA_Wait->TPA_Measure_Edema TPA_Calculate Calculate % Inhibition TPA_Measure_Edema->TPA_Calculate TPA_End End TPA_Calculate->TPA_End Carr_Start Start Carr_Administer_YM Administer this compound (IV) Carr_Start->Carr_Administer_YM Carr_Induce_Inflammation Inject Carrageenan into Pleural Cavity Carr_Administer_YM->Carr_Induce_Inflammation Carr_Wait Wait 4-5 hours Carr_Induce_Inflammation->Carr_Wait Carr_Collect_Exudate Collect Pleural Exudate Carr_Wait->Carr_Collect_Exudate Carr_Measure Measure Exudate Volume & Leukocyte Count Carr_Collect_Exudate->Carr_Measure Carr_Calculate Calculate % Inhibition Carr_Measure->Carr_Calculate Carr_End End Carr_Calculate->Carr_End

References

YM-26734 and the Arachidonic Acid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

YM-26734 is a potent, competitive inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1] These enzymes play a crucial role in the initiation of the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, which leads to the release of arachidonic acid.[2] Free arachidonic acid is the precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids, which include prostaglandins and leukotrienes. These molecules are pivotal in numerous physiological and pathological processes, particularly inflammation.[2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its interaction with the arachidonic acid pathway, and detailed experimental protocols for its study.

Mechanism of Action: Inhibition of Secretory Phospholipase A2

This compound exerts its effects by directly inhibiting the activity of sPLA2 enzymes. By binding to the active site of these enzymes, this compound prevents the hydrolysis of membrane phospholipids, thereby blocking the release of arachidonic acid.[1] This action effectively curtails the production of downstream pro-inflammatory mediators. The inhibitory profile of this compound has been characterized against several sPLA2 isoforms, demonstrating a broad spectrum of activity.[1][3]

Signaling Pathway of this compound Action

YM26734_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX sPLA2 sPLA2 Enzymes (e.g., GIIA, GV, GX) sPLA2->Membrane YM26734 This compound YM26734->sPLA2 Inhibition Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 1: Mechanism of this compound in the arachidonic acid cascade.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been evaluated against various mammalian sPLA2 isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that discrepancies in reported IC50 values can arise from variations in experimental conditions, such as the substrate and assay methods used.[3]

sPLA2 IsoformSpeciesIC50 (nM)Reference
Group IIAHuman80 ± 20[3]
Group IIAMouse30 ± 5[3]
Group IIARat120 ± 5[3]
Group VHuman110 ± 20[3]
Group VMouse520 ± 140[3]
Group XHuman> 1600[3]
Group XMouse> 1600[3]
Rabbit PlateletRabbit85[2]

Table 1: Inhibitory Concentration (IC50) of this compound against various sPLA2 isoforms.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a summary of which is provided below. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of the cited literature.[2]

YM26734_Synthesis start Commercially Available Starting Materials chalcone Chalcone Formation start->chalcone flavanone Flavanone Synthesis chalcone->flavanone reduction Reduction flavanone->reduction condensation Condensation reduction->condensation deprotection Deprotection condensation->deprotection end This compound deprotection->end

Figure 2: Simplified workflow for the synthesis of this compound.

Summary of Synthetic Steps: [2]

  • Chalcone Formation: Reaction of appropriately protected starting materials to form a chalcone intermediate.

  • Flavanone Synthesis: Cyclization of the chalcone to yield a flavanone.

  • Reduction: Reduction of the flavanone to the corresponding alcohol.

  • Condensation: Condensation with a diacylphloroglucinol derivative.

  • Deprotection: Removal of protecting groups to yield the final product, this compound.

In Vitro sPLA2 Inhibition Assay (Radiolabeled Substrate)

This protocol describes a common method for determining the inhibitory activity of compounds against sPLA2 using a radiolabeled substrate.

Materials:

  • Purified recombinant sPLA2 enzyme

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Unlabeled phospholipid

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl₂, NaCl, and BSA)

  • This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

  • Substrate Preparation: Prepare liposomes by mixing the radiolabeled and unlabeled phospholipids in an organic solvent, evaporating the solvent under nitrogen, and resuspending the lipid film in the assay buffer followed by sonication.

  • Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the sPLA2 enzyme with various concentrations of this compound or the vehicle control in the assay buffer for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding the prepared liposome substrate to the enzyme-inhibitor mixture.

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform, methanol, and acetic acid).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Separation of Products: Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the unhydrolyzed phospholipid from the released radiolabeled free fatty acid (arachidonic acid).

  • Quantification: Scrape the silica corresponding to the free fatty acid spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

This model is widely used to assess the topical anti-inflammatory activity of compounds.[4][5]

Materials:

  • Male ICR or Swiss mice

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable vehicle (e.g., acetone or ethanol)

  • This compound dissolved in a suitable vehicle

  • Calipers or a thickness gauge

  • Biopsy punch

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Edema: Apply a solution of TPA (e.g., 1-2.5 µg in 10-20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.[4][6]

  • Treatment: Topically apply this compound or the vehicle to the right ear at a specified time point relative to TPA application (e.g., 30 minutes before or 1 hour after).

  • Measurement of Edema: At a predetermined time after TPA application (e.g., 6 hours), measure the thickness of both ears using calipers.

  • Assessment of Inflammation: Euthanize the mice and take a standard-sized biopsy (e.g., 6-7 mm diameter) from both ears using a biopsy punch. Weigh the biopsies to determine the increase in ear weight due to edema.

  • Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated group compared to the TPA-only group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the systemic anti-inflammatory effects of compounds on exudate formation and leukocyte migration.[7]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Carrageenan solution (e.g., 1% in sterile saline)

  • This compound for systemic administration (e.g., intravenous or oral)

  • Heparinized saline

  • Hemocytometer

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions.

  • Treatment: Administer this compound or the vehicle to the rats via the desired route.

  • Induction of Pleurisy: After a specified time following treatment, induce pleurisy by injecting carrageenan solution (e.g., 0.1-0.2 mL) into the pleural cavity of the rats under light anesthesia.[7]

  • Exudate Collection: At a predetermined time after carrageenan injection (e.g., 4-6 hours), euthanize the rats. Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.

  • Measurement of Exudate Volume: Measure the total volume of the collected fluid and subtract the volume of the washing solution to determine the exudate volume.

  • Leukocyte Count: Centrifuge a small aliquot of the exudate and resuspend the cell pellet in a known volume of saline. Count the total number of leukocytes using a hemocytometer.

  • Data Analysis: Compare the exudate volume and total leukocyte count in the this compound-treated group with the control group to determine the percentage of inhibition.

Downstream Effects on the Arachidonic Acid Pathway

By inhibiting sPLA2, this compound reduces the availability of arachidonic acid for metabolism by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This leads to a decrease in the production of prostaglandins and leukotrienes, which are key mediators of inflammation. While the inhibitory effect of this compound on the overall inflammatory response is well-documented, specific quantitative data on the reduction of individual eicosanoids such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) following this compound treatment are not extensively reported in the available literature.

Quantification of Prostaglandins and Leukotrienes by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids in biological samples.[8][9][10]

LCMS_Workflow sample Biological Sample (e.g., Plasma, Tissue Homogenate) extraction Solid-Phase Extraction (SPE) sample->extraction lc Liquid Chromatography (LC) Separation extraction->lc msms Tandem Mass Spectrometry (MS/MS) Detection & Quantification lc->msms data Data Analysis msms->data

Figure 3: General workflow for eicosanoid analysis by LC-MS/MS.

Protocol Outline for Eicosanoid Analysis:

  • Sample Collection and Preparation: Collect biological samples (e.g., plasma, ear tissue homogenate, or pleural exudate) and immediately add antioxidants and internal standards (deuterated analogs of the target eicosanoids).

  • Solid-Phase Extraction (SPE): Acidify the samples and perform SPE to extract and concentrate the lipid mediators.

  • LC Separation: Reconstitute the dried extract in the mobile phase and inject it into an LC system equipped with a suitable column (e.g., C18) to separate the different eicosanoids.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each eicosanoid and its internal standard are monitored for highly selective and sensitive quantification.

  • Data Analysis: Generate standard curves for each analyte and calculate the concentrations in the samples based on the peak area ratios of the analyte to its corresponding internal standard.

Clinical Development Status

Despite its potent preclinical anti-inflammatory activity, a thorough search of clinical trial registries and published literature did not reveal any evidence of this compound having entered human clinical trials. It appears to have remained a valuable tool for preclinical research into the role of sPLA2 in inflammation.

Conclusion

This compound is a well-characterized and potent inhibitor of sPLA2 enzymes, with a demonstrated ability to suppress inflammation in various preclinical models. Its mechanism of action, centered on the inhibition of arachidonic acid release, makes it a valuable research tool for dissecting the complexities of the arachidonic acid cascade and its role in inflammatory diseases. The detailed protocols and data presented in this guide are intended to support researchers in the fields of pharmacology, drug discovery, and inflammation research in their efforts to further understand and potentially target this critical pathway. While this compound itself has not progressed to clinical development, the knowledge gained from its study continues to inform the development of novel anti-inflammatory therapeutics.

References

The Role of YM-26734 in Lipid Mediator Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-26734 is a potent and selective competitive inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme family in the initiation of inflammatory pathways through the liberation of arachidonic acid and lysophospholipids from the cell membrane. By targeting sPLA2, this compound effectively attenuates the production of downstream lipid mediators, including prostaglandins, leukotrienes, and lysophosphatidic acid (LPA). This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory profile, and its role in modulating lipid mediator signaling, with a particular focus on its indirect influence on the LPA signaling cascade. Detailed experimental protocols and quantitative data are presented to support its use as a critical research tool in inflammation and lipid signaling studies.

Introduction to this compound and Secretory Phospholipase A2

Secretory phospholipase A2 (sPLA2) enzymes are a group of structurally related enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[1] One of the most significant fatty acids released is arachidonic acid, the precursor for the biosynthesis of eicosanoids, which are potent inflammatory mediators.[1][2] Additionally, the generation of lysophospholipids can lead to the production of other signaling molecules, such as lysophosphatidic acid (LPA).[3]

This compound is a synthetic compound that acts as a competitive inhibitor of sPLA2.[4][5] Its ability to selectively target various sPLA2 isoforms makes it an invaluable tool for elucidating the specific roles of these enzymes in physiological and pathological processes.[4][5]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the active site of sPLA2 enzymes. This competitive inhibition prevents the enzyme from accessing its phospholipid substrates, thereby blocking the initial step in the inflammatory cascade.[4] The specificity of this compound for sPLA2 over other phospholipases, such as cytosolic PLA2 (cPLA2), and other enzymes like cyclooxygenase and lipoxygenase, allows for the targeted investigation of the sPLA2 pathway.[4]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized against various sPLA2 isoforms. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound against sPLA2 Isoforms

sPLA2 IsoformIC50 (µM)Source
sPLA2-IIA1[4]
sPLA2-IID1[4]
sPLA2-V1[4]
sPLA2-X0.2[4]
sPLA2-IIE3[4]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Experimental ModelAdministration RouteED50Source
TPA-induced mouse ear edemaTopical45 µ g/ear [4]
TPA-induced mouse ear edemaIntravenous11 mg/kg[4]
Carrageenan-induced pleurisy in ratsIntravenous20 mg/kg (significant reduction)[4]

Role in Lipid Mediator Signaling

The inhibition of sPLA2 by this compound has profound effects on downstream lipid mediator signaling pathways.

Inhibition of Eicosanoid Production

By blocking the release of arachidonic acid, this compound effectively halts the production of prostaglandins and leukotrienes, two major classes of eicosanoids that are pivotal in mediating inflammatory responses such as vasodilation, increased vascular permeability, and pain.

Indirect Modulation of Lysophosphatidic Acid (LPA) Signaling

Secretory PLA2 activity is a source of lysophospholipids, which can be subsequently converted to lysophosphatidic acid (LPA) by the enzyme autotaxin.[6][7] LPA is a potent signaling molecule that acts on a family of G protein-coupled receptors (LPARs) to elicit a wide range of cellular responses, including cell proliferation, migration, and survival.[4][8] By reducing the available pool of lysophospholipid precursors, this compound can indirectly attenuate LPA signaling.

The following diagram illustrates the central role of sPLA2 in lipid mediator production and the inhibitory action of this compound.

sPLA2_Inhibition cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids sPLA2 sPLA2 Membrane_Phospholipids->sPLA2 Substrate Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid Hydrolysis Lysophospholipids Lysophospholipids sPLA2->Lysophospholipids Hydrolysis YM26734 This compound YM26734->sPLA2 Inhibition Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins via COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes via LOX LPA Lysophosphatidic Acid (LPA) Lysophospholipids->LPA via Autotaxin LPAR LPA Receptors (LPARs) LPA->LPAR Downstream Downstream Signaling LPAR->Downstream

Figure 1: this compound inhibits sPLA2, blocking the production of key lipid mediators.

The subsequent diagram details the LPA signaling pathway that is indirectly modulated by this compound.

LPA_Signaling_Pathway LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptor (LPAR) LPA->LPAR Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC ROCK ROCK Activation RhoA->ROCK Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes

Figure 2: Overview of the LPA signaling pathway activated by LPA.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro sPLA2 Inhibition Assay

This protocol is a representative method for determining the IC50 of this compound against a specific sPLA2 isoform.

Materials:

  • Purified recombinant human sPLA2 isoform

  • This compound

  • Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the sPLA2 enzyme solution to each well.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the phospholipid substrate to all wells.

  • Immediately add DTNB to all wells.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TPA-Induced Mouse Ear Edema

This in vivo model is used to assess the topical and systemic anti-inflammatory activity of this compound.[9][10]

Animals:

  • Male CD-1 mice (or a similar strain), 6-8 weeks old.

Materials:

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • This compound

  • Vehicle (e.g., acetone or ethanol)

  • Micropipettes

  • Ear punch

  • Analytical balance

Procedure:

  • For topical application, dissolve this compound in the vehicle at various concentrations.

  • Apply the this compound solution or vehicle to the inner and outer surfaces of the right ear of each mouse.

  • After a set time (e.g., 30 minutes), apply a solution of TPA in the vehicle to the same ear to induce inflammation.

  • The left ear serves as a control and receives only the vehicle.

  • For systemic administration, administer this compound intravenously or intraperitoneally at various doses prior to TPA application.

  • After a specific period (e.g., 4-6 hours) following TPA application, sacrifice the mice by cervical dislocation.

  • Use an ear punch to collect a standard-sized circular section from both the right and left ears.

  • Weigh the ear punches immediately.

  • The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear punches.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.

  • Determine the ED50 value from the dose-response curve.

The following workflow diagram illustrates the TPA-induced ear edema experiment.

TPA_Ear_Edema_Workflow start Start animal_prep Animal Acclimatization (Male CD-1 mice) start->animal_prep grouping Divide into Treatment Groups animal_prep->grouping treatment_topical Topical Application: This compound or Vehicle to Right Ear grouping->treatment_topical treatment_systemic Systemic Administration: This compound or Vehicle grouping->treatment_systemic tpa_application Apply TPA to Right Ear treatment_topical->tpa_application treatment_systemic->tpa_application incubation Incubation (4-6 hours) tpa_application->incubation euthanasia Euthanize Mice incubation->euthanasia ear_punch Collect Ear Punches (Right and Left Ears) euthanasia->ear_punch weighing Weigh Ear Punches ear_punch->weighing calculation Calculate Edema: (Right Ear Weight - Left Ear Weight) weighing->calculation analysis Calculate % Inhibition and ED50 calculation->analysis end End analysis->end

Figure 3: Experimental workflow for the TPA-induced mouse ear edema model.
Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the effect of this compound on acute inflammation, including exudate formation and leukocyte migration.[11][12]

Animals:

  • Male Wistar rats (or a similar strain), 150-200g.

Materials:

  • λ-Carrageenan

  • This compound

  • Saline solution

  • Anesthetic (e.g., isoflurane)

  • Heparinized saline

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Administer this compound intravenously at various doses 1 hour before the carrageenan injection. The control group receives the vehicle.

  • Anesthetize the rats.

  • Inject a 1% solution of carrageenan in sterile saline into the pleural cavity.

  • After a set time (e.g., 4 hours), euthanize the animals.

  • Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.

  • Measure the total volume of the collected fluid. The volume of the exudate is the total volume minus the volume of the washing solution.

  • Centrifuge the collected fluid to pellet the cells.

  • Resuspend the cell pellet in a known volume of saline.

  • Determine the total leukocyte count using a hemocytometer or an automated cell counter.

  • A differential cell count can be performed on stained cytospin preparations to quantify neutrophils and other inflammatory cells.

  • Compare the exudate volume and leukocyte counts between the this compound-treated groups and the control group to determine the anti-inflammatory effect.

Conclusion

This compound is a powerful and selective research tool for investigating the role of secretory phospholipase A2 in lipid mediator signaling. Its ability to inhibit the production of both eicosanoids and the precursors of lysophosphatidic acid provides a unique mechanism for dissecting the complex interplay of these signaling pathways in inflammation and other physiological and pathological processes. The experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals working in this field.

References

The Structure-Activity Relationship of YM-26734: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Secreted Phospholipase A2 Inhibitor

YM-26734, a potent competitive inhibitor of secreted phospholipase A2 (sPLA2), has garnered significant interest within the scientific community for its potential in treating inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and professionals engaged in drug discovery and development. By examining the intricate relationship between the chemical structure of these compounds and their biological activity, we can better understand the key molecular features required for potent and selective sPLA2 inhibition.

Core Structure and Key Moieties

This compound is a complex natural product-derived molecule with a distinct chemical architecture. Its structure is characterized by a substituted chroman core linked to a didodecanoylphloroglucinol moiety. The didodecanoylphloroglucinol portion is believed to be crucial for the compound's inhibitory activity, as it is predicted to bind to the active site and coordinate with the calcium ion essential for sPLA2 catalytic function[1].

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have revealed critical insights into its SAR. The following table summarizes the inhibitory activity (IC50 values) of this compound and its simplified analogs against various sPLA2 isoforms.

CompoundModificationsPLA2-hGIIA IC50 (nM)sPLA2-mGIIA IC50 (nM)sPLA2-rGIIA IC50 (nM)sPLA2-hGV IC50 (nM)sPLA2-mGV IC50 (nM)sPLA2-hGX IC50 (nM)sPLA2-mGX IC50 (nM)
This compound (1) Parent Compound80 ± 2030 ± 5120 ± 5110 ± 20520 ± 140>1600>1600
Isomer 1a Stereoisomer of this compound--120 ± 20----
Isomer 1b Stereoisomer of this compound--60 ± 10----
Isomer 1c Stereoisomer of this compound--110 ± 10----
Isomer 1d Stereoisomer of this compound--70 ± 10----
9 Didodecanoylphloroglucinol>330040 ± 10110 ± 20>3300>3300>3300>3300
17b Simplified analog with dodecanoyl groups120 ± 2030 ± 10110 ± 20360 ± 801300 ± 200>1600>1600
12b, 15, 18b Modifications of carbonyl and hydroxyl groups>1600>1600->1600>1600>1600>1600
16, 17c, 17d, 17f Analogs with reduced hydrophobicity>1600>1600->1600>1600>1600>1600

Data sourced from "Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA"[1]. IC50 values are reported as the mean of triplicate analysis with standard deviations.

The data reveals several key SAR trends:

  • The Didodecanoylphloroglucinol Moiety is Essential: Compound 9, which consists solely of the didodecanoylphloroglucinol part of this compound, retains potent inhibitory activity against mouse and rat sPLA2-IIA, highlighting its importance as the primary pharmacophore[1].

  • Stereochemistry has a Minor Impact: The four isolated stereoisomers of this compound exhibit comparable inhibitory potencies against rat sPLA2-IIA, suggesting that the overall shape and functional group presentation of the didodecanoylphloroglucinol moiety are more critical than the specific stereochemistry of the chroman ring[1].

  • Hydroxyl and Carbonyl Groups are Critical: Analogs with modifications to the hydroxyl and carbonyl groups (12b, 15, and 18b) show a dramatic loss of activity, supporting the hypothesis that these groups are involved in coordinating with the active site calcium ion[1].

  • Hydrophobicity is a Key Contributor: Simplified analogs with reduced hydrophobicity (16, 17c, 17d, and 17f) demonstrate significantly weaker inhibition, indicating that the long dodecanoyl chains are crucial for partitioning the inhibitor into the phospholipid substrate interface where sPLA2 is active[1].

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the SAR studies of this compound and its analogs.

Secreted Phospholipase A2 (sPLA2) Inhibition Assay

This assay is used to determine the in vitro potency of compounds in inhibiting the enzymatic activity of sPLA2.

Materials:

  • Recombinant human, mouse, or rat sPLA2 enzymes (GIIA, GV, GX)

  • Substrate vesicles: 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphorylglycerol (pyrene-PG) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM CaCl2

  • Inhibitor compounds dissolved in DMSO

  • 96-well microtiter plates

  • Fluorometer

Procedure:

  • Vesicle Preparation: Prepare a 1:1 mixture of pyrene-PG and DOPC in chloroform. Evaporate the solvent under a stream of nitrogen gas to form a thin film. Resuspend the lipid film in the assay buffer by vortexing to a final concentration of 1 mM. Sonicate the vesicle solution to clarity.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add 10 µL of the inhibitor solution to 180 µL of the substrate vesicle solution.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the sPLA2 enzyme solution (final concentration will vary depending on the enzyme isoform and activity).

  • Fluorescence Measurement: Immediately measure the increase in pyrene monomer fluorescence at an excitation wavelength of 345 nm and an emission wavelength of 398 nm over a period of 10-20 minutes at room temperature. The rate of hydrolysis is proportional to the increase in fluorescence.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Logic cluster_core Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity YM26734 This compound Didodecanoylphloroglucinol Didodecanoylphloroglucinol (Essential Pharmacophore) YM26734->Didodecanoylphloroglucinol contains Chroman Chroman Moiety YM26734->Chroman contains Hydroxyl_Carbonyl Hydroxyl/Carbonyl Groups (Critical for Activity) YM26734->Hydroxyl_Carbonyl Hydrophobicity Hydrophobicity (Dodecanoyl Chains - Key) YM26734->Hydrophobicity Potent_Inhibition Potent sPLA2 Inhibition Didodecanoylphloroglucinol->Potent_Inhibition Stereochem Stereochemistry (Minor Impact) Chroman->Stereochem Stereochem->Potent_Inhibition Hydroxyl_Carbonyl->Potent_Inhibition intact Reduced_Inhibition Reduced/No Inhibition Hydroxyl_Carbonyl->Reduced_Inhibition modified Hydrophobicity->Potent_Inhibition high Hydrophobicity->Reduced_Inhibition low

Caption: Logical relationships in the SAR of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_vesicles Prepare Substrate Vesicles mix_inhibitor_substrate Mix Inhibitor and Substrate prep_vesicles->mix_inhibitor_substrate prep_inhibitors Prepare Inhibitor Dilutions prep_inhibitors->mix_inhibitor_substrate prep_enzyme Prepare sPLA2 Enzyme Solution add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme mix_inhibitor_substrate->add_enzyme measure_fluorescence Measure Fluorescence Increase add_enzyme->measure_fluorescence calc_velocity Calculate Initial Reaction Velocity measure_fluorescence->calc_velocity determine_ic50 Determine IC50 Values calc_velocity->determine_ic50

Caption: General workflow for the sPLA2 inhibition assay.

sPLA2_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_mediators Inflammatory Mediators cluster_effects Physiological Effects cluster_inhibition Inhibition Stimulus e.g., Cytokines, PAMPs Cell Inflammatory Cell (e.g., Macrophage) Stimulus->Cell sPLA2_expression sPLA2-IIA Expression and Secretion Cell->sPLA2_expression Membrane Cell Membrane Phospholipids sPLA2_expression->Membrane acts on Arachidonic_Acid Arachidonic Acid (AA) Release Membrane->Arachidonic_Acid hydrolysis COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation YM26734 This compound YM26734->sPLA2_expression inhibits

Caption: The sPLA2-IIA inflammatory signaling pathway.

Conclusion

The structure-activity relationship studies of this compound have provided a clear roadmap for the design of potent and selective sPLA2 inhibitors. The didodecanoylphloroglucinol core, with its critical hydroxyl and carbonyl functionalities, and the long hydrophobic chains are indispensable for high-affinity binding and potent inhibition. This in-depth understanding of the SAR of this compound is invaluable for the ongoing development of novel anti-inflammatory therapeutics targeting the sPLA2 family of enzymes. Future research may focus on optimizing the pharmacokinetic properties of these analogs while retaining their potent inhibitory activity, ultimately leading to the development of clinically effective treatments for a range of inflammatory disorders.

References

Methodological & Application

YM-26734 In Vitro Enzyme Inhibition Assay: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for performing an in vitro enzyme inhibition assay for YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2). Secretory phospholipase A2 enzymes are key players in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[1] this compound has been identified as a competitive inhibitor of sPLA2, showing efficacy against multiple subtypes, including sPLA2-IIA, -IID, -IIE, -V, and -X.[1] This application note details two primary methodologies for assessing the inhibitory activity of this compound: a colorimetric assay and a fluorescence-based assay. It includes a summary of quantitative inhibitory data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow.

Introduction

Secretory phospholipase A2 (sPLA2) enzymes are a family of proteins that play a critical role in various physiological and pathological processes, most notably inflammation. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. A key product of this reaction, arachidonic acid, is the substrate for cyclooxygenases and lipoxygenases, which generate a wide array of inflammatory lipid mediators.[1]

This compound is a well-characterized inhibitor of sPLA2, acting through a competitive mechanism by binding to the enzyme's active site.[1] Its ability to selectively inhibit sPLA2 with minimal effects on other enzymes like cytosolic PLA2, cyclooxygenase, or lipoxygenase makes it a valuable tool for studying the specific roles of sPLA2 in inflammatory diseases.[1] This document provides detailed protocols for in vitro assays to quantify the inhibitory potency of this compound against various sPLA2 isoforms.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound against various mammalian sPLA2 isoforms.

EnzymeSpeciesIC50 (nM)
sPLA2-IIA Human72 ± 13
Mouse130 ± 10
Rat110 ± 20
sPLA2-V Human83 ± 15
Mouse420 ± 60
sPLA2-X Human> 1600
Mouse> 1600

Data compiled from "Simplified this compound Inhibitors of Secreted Phospholipase A2 Group IIA".[2] All values are reported as the mean ± standard deviation.

Signaling Pathway of sPLA2 Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound in the context of the inflammatory signaling cascade.

sPLA2_Inhibition_Pathway Membrane_Phospholipids Membrane Phospholipids sPLA2 Secretory Phospholipase A2 (sPLA2) Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid Hydrolysis Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro_inflammatory_Mediators Metabolism by COX/LOX Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation YM_26734 This compound YM_26734->sPLA2 Inhibition

Mechanism of sPLA2 Inhibition by this compound

Experimental Protocols

Two common methods for determining the in vitro enzyme inhibition of sPLA2 by this compound are presented below.

Protocol 1: Colorimetric sPLA2 Inhibition Assay

This assay is based on the use of a thio-ester containing phospholipid substrate and Ellman's reagent (DTNB). The sPLA2-mediated hydrolysis of the substrate releases a free thiol, which reacts with DTNB to produce a yellow-colored product that can be quantified by measuring absorbance at 405-414 nm. This protocol is adapted from the Cayman Chemical sPLA2 Assay Kit (Item No. 765001).

Materials:

  • sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

  • Recombinant human sPLA2 enzyme (e.g., sPLA2-IIA)

  • Diheptanoyl Thio-PC (substrate)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Prepare this compound dilutions: Dissolve this compound in DMSO to prepare a stock solution. Serially dilute the stock solution with sPLA2 Assay Buffer to obtain a range of desired inhibitor concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Prepare reagents:

    • Reconstitute the Diheptanoyl Thio-PC substrate in sPLA2 Assay Buffer.

    • Prepare a working solution of DTNB in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0).

    • Dilute the sPLA2 enzyme to the desired concentration in sPLA2 Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank (No Enzyme): Add sPLA2 Assay Buffer.

    • 100% Activity Control (No Inhibitor): Add sPLA2 enzyme and the same volume of vehicle (DMSO in assay buffer) as used for the inhibitor wells.

    • Inhibitor Wells: Add sPLA2 enzyme and the desired concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Add DTNB: Add the DTNB solution to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 405-414 nm every minute for a set period (e.g., 10-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric sPLA2 Inhibition Assay

This assay utilizes a phospholipid substrate labeled with a fluorescent reporter and a quencher. Upon cleavage by sPLA2, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Materials:

  • sPLA2 Assay Buffer (as in Protocol 1)

  • Recombinant human sPLA2 enzyme

  • Fluorescent sPLA2 substrate (e.g., NBD-PE: 1-palmitoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphoethanolamine)

  • This compound

  • DMSO

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Follow the same procedure as in Protocol 1.

  • Prepare reagents:

    • Prepare the fluorescent substrate solution in the sPLA2 Assay Buffer. The substrate may need to be incorporated into liposomes or mixed micelles for optimal presentation to the enzyme.

    • Dilute the sPLA2 enzyme in sPLA2 Assay Buffer to a pre-determined optimal concentration.

  • Assay Setup: In a 96-well black plate, set up the reactions in triplicate as described in Protocol 1 (Blank, 100% Activity Control, Inhibitor Wells).

  • Pre-incubation: Pre-incubate the enzyme with this compound for 10-15 minutes at the assay temperature.

  • Initiate Reaction: Add the fluorescent substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for NBD: Ex/Em ~460/535 nm) over time.

  • Data Analysis: Analyze the data as described in Protocol 1, using the rate of change in fluorescence intensity to determine the reaction rates and subsequently the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro sPLA2 inhibition assay.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound Dilutions) Start->Prepare_Reagents Assay_Plate_Setup Assay Plate Setup (Blank, Control, Inhibitor Wells) Prepare_Reagents->Assay_Plate_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Assay_Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance or Fluorescence) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

General Workflow for sPLA2 Inhibition Assay

Conclusion

The protocols and data presented in this application note provide a robust framework for the in vitro characterization of this compound as an sPLA2 inhibitor. The detailed methodologies for both colorimetric and fluorometric assays allow for flexibility based on available instrumentation and experimental needs. The provided IC50 data serves as a valuable reference for researchers investigating the therapeutic potential of sPLA2 inhibition in inflammatory and other diseases.

References

Application Note: Cell-Based Arachidonic Acid Release Assay Using YM-26734

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a polyunsaturated fatty acid that plays a central role in inflammation and cell signaling. It is typically esterified in the sn-2 position of membrane phospholipids and is released by the action of phospholipase A2 (PLA2) enzymes. Secreted phospholipase A2 (sPLA2) enzymes, a family of low molecular weight, Ca2+-dependent enzymes, are key players in the release of AA from the outer leaflet of the cell membrane, leading to the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2]

YM-26734 is a potent and selective competitive inhibitor of secreted phospholipase A2 (sPLA2), with particular efficacy against the Group IIA isoform.[1][3][4] Its ability to block the enzymatic activity of sPLA2 makes it a valuable tool for studying the role of this enzyme family in various physiological and pathological processes, including inflammation. This compound exhibits a broad inhibitory profile against several sPLA2 subtypes and displays minimal activity against cytosolic PLA2, cyclooxygenases, and lipoxygenases, highlighting its specificity.[2][3] This application note provides a detailed protocol for a cell-based arachidonic acid release assay using this compound to assess the inhibitory activity of compounds targeting sPLA2.

Principle of the Assay

This assay measures the ability of a test compound, in this case, this compound, to inhibit the release of arachidonic acid from cultured cells stimulated with an appropriate agonist. The protocol involves labeling cellular phospholipids with radioactive [3H]-arachidonic acid. Upon stimulation with an agonist, sPLA2 is activated, leading to the release of [3H]-arachidonic acid into the cell culture supernatant. The amount of radioactivity in the supernatant is then quantified by liquid scintillation counting. The inhibitory effect of this compound is determined by comparing the amount of [3H]-arachidonic acid released in the presence and absence of the inhibitor.

Data Presentation

The inhibitory activity of this compound on various sPLA2 isoforms can be summarized by its half-maximal inhibitory concentration (IC50) values.

sPLA2 IsoformIC50 (nM)
Human Group IIA (hGIIA)80
Mouse Group IIA (mGIIA)30
Rat Group IIA (rGIIA)120
Human Group V (hGV)110
Mouse Group V (mGV)520
Human Group X (hGX)>1600
Mouse Group X (mGX)>1600

Table 1: IC50 values of this compound for various sPLA2 isoforms. Data compiled from multiple sources.[3]

Experimental Protocols

Materials and Reagents
  • Cell Line: RAW264.7 (murine macrophage-like) or THP-1 (human monocytic) cells are suitable choices as they express sPLA2s and respond to inflammatory stimuli.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • [3H]-Arachidonic Acid: Specific activity of 50-100 Ci/mmol.

  • Agonist: Lipopolysaccharide (LPS) for RAW264.7 cells or Phorbol 12-myristate 13-acetate (PMA) for THP-1 cells. Other potential agonists include calcium ionophore A23187 or ATP.

  • This compound: Prepare a stock solution in DMSO.

  • Scintillation Cocktail: For liquid scintillation counting.

  • Phosphate Buffered Saline (PBS): Ca2+/Mg2+ free.

  • Bovine Serum Albumin (BSA): Fatty acid-free.

  • 24-well cell culture plates.

  • Liquid scintillation counter.

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding & Radiolabeling cluster_1 Day 2: Assay Performance cluster_2 Data Analysis seed Seed cells in 24-well plates label_cells Label cells with [3H]-Arachidonic Acid seed->label_cells incubate1 Incubate for 18-24 hours label_cells->incubate1 wash Wash cells to remove unincorporated [3H]-AA preincubate Pre-incubate with this compound wash->preincubate stimulate Stimulate with agonist preincubate->stimulate incubate2 Incubate for specified time stimulate->incubate2 collect Collect supernatant incubate2->collect measure Measure radioactivity by scintillation counting collect->measure calculate Calculate % AA release and inhibition measure->calculate

Caption: Experimental workflow for the cell-based arachidonic acid release assay.

Detailed Protocol

Day 1: Cell Seeding and Radiolabeling

  • Cell Seeding: Seed RAW264.7 or THP-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well in complete culture medium.

  • Radiolabeling: Add [3H]-arachidonic acid to each well to a final concentration of 0.5 µCi/mL.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for the incorporation of the radiolabel into cellular phospholipids.

Day 2: Arachidonic Acid Release Assay

  • Washing: Gently aspirate the labeling medium and wash the cells three times with 1 mL of pre-warmed PBS containing 0.1% fatty acid-free BSA to remove unincorporated [3H]-arachidonic acid.

  • Pre-incubation with Inhibitor: After the final wash, add 0.5 mL of serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 30 minutes at 37°C.

  • Stimulation: Add the agonist to each well. For RAW264.7 cells, use LPS at a final concentration of 1 µg/mL. For THP-1 cells, use PMA at a final concentration of 100 nM.

  • Incubation: Incubate the plates for a predetermined time (e.g., 1-4 hours, to be optimized for the specific cell line and agonist) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well and transfer it to a scintillation vial.

  • Cell Lysis: Add 0.5 mL of 0.1 M NaOH or 1% Triton X-100 to each well to lyse the cells.

  • Measurement of Radioactivity: Add 4 mL of scintillation cocktail to each vial containing the supernatant and the cell lysate. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Data Analysis
  • Calculate Total Incorporated Radioactivity: Total CPM = CPM in supernatant + CPM in cell lysate.

  • Calculate Percentage of Arachidonic Acid Release: % AA Release = (CPM in supernatant / Total CPM) x 100

  • Calculate Percentage of Inhibition: % Inhibition = [1 - (% AA Release with Inhibitor - % Basal Release) / (% AA Release with Agonist - % Basal Release)] x 100

    • Basal Release is the % AA release in the absence of both agonist and inhibitor.

    • Agonist Release is the % AA release in the presence of the agonist but absence of the inhibitor.

  • Determine IC50 Value: Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway

The release of arachidonic acid is a key step in the inflammatory cascade. Agonists such as LPS bind to their receptors (e.g., Toll-like receptor 4 for LPS) on the cell surface, initiating an intracellular signaling cascade that leads to the activation of sPLA2. Activated sPLA2 then translocates to the outer leaflet of the plasma membrane where it hydrolyzes phospholipids, releasing arachidonic acid. This compound acts by competitively inhibiting the active site of sPLA2, thereby preventing the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol agonist Agonist (e.g., LPS) receptor Receptor (e.g., TLR4) agonist->receptor signaling Intracellular Signaling Cascade receptor->signaling phospholipids Membrane Phospholipids (with Arachidonic Acid) AA Arachidonic Acid phospholipids->AA Release sPLA2_inactive Inactive sPLA2 signaling->sPLA2_inactive sPLA2_active Active sPLA2 sPLA2_inactive->sPLA2_active Activation sPLA2_active->phospholipids Hydrolysis eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->eicosanoids Metabolism inhibitor This compound inhibitor->sPLA2_active Inhibition

References

Application Notes and Protocols for YM-26734 in the TPA-Induced Mouse Ear Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a widely utilized and well-established in vivo assay for the evaluation of anti-inflammatory agents. Topical application of TPA to the mouse ear elicits a robust inflammatory response characterized by edema, erythema, and cellular infiltration. This model is particularly relevant for studying the efficacy of compounds targeting key inflammatory pathways. YM-26734 is a selective inhibitor of extracellular group II phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade by catalyzing the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. These application notes provide a detailed protocol for utilizing this compound in the TPA-induced mouse ear edema model, along with data presentation and pathway visualizations to facilitate experimental design and interpretation.

Data Presentation

The efficacy of this compound in inhibiting TPA-induced ear edema can be quantified and compared across different administration routes. The following tables summarize the key quantitative data derived from preclinical studies.

Table 1: Inhibitory Effect of this compound on TPA-Induced Mouse Ear Edema

Administration RouteTPA Dose (µ g/ear )This compound DoseED50Reference
Topical145 µ g/ear 45 (30-67) µ g/ear [1]
Intravenous (i.v.)111 mg/kg11 (4-32) mg/kg[1]

ED50 represents the dose required to achieve 50% inhibition of the inflammatory response.

Table 2: In Vitro Inhibitory Activity of this compound on Phospholipase A2

Enzyme SourcePLA2 TypeIC50 (µM)Reference
Rabbit Platelet-derivedGroup II0.085 (0.056-0.129)[1]
Porcine Pancreas-derivedGroup I6.8 (5.0-9.6)[1]
Mouse Macrophage (intracellular)-> 50[1]

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

This section provides a detailed methodology for inducing ear edema with TPA and assessing the anti-inflammatory effects of this compound.

Materials and Reagents
  • Male ICR mice (or other suitable strain), 6-8 weeks old

  • This compound

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (vehicle for TPA and topical this compound)

  • Saline or other suitable vehicle for intravenous administration

  • Micropipettes

  • Punch biopsy tool (e.g., 6 mm diameter)

  • Analytical balance

  • Anesthesia (e.g., isoflurane)

Experimental Procedure
  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Group Allocation: Randomly divide the mice into experimental groups (e.g., Vehicle control, TPA control, this compound treatment groups at various doses). A minimum of 5 mice per group is recommended.

  • TPA Solution Preparation: Dissolve TPA in acetone to a final concentration of 0.05 µg/µL (for a 1 µg/20 µL application).

  • This compound Solution Preparation:

    • Topical Administration: Dissolve this compound in acetone to the desired concentrations.

    • Intravenous Administration: Prepare this compound in a suitable vehicle for intravenous injection.

  • Induction of Ear Edema:

    • Lightly anesthetize the mice.

    • Apply 20 µL of the TPA solution (1 µg) to the inner and outer surfaces of the right ear of each mouse.

    • The left ear can serve as an internal control (vehicle only) or remain untreated.

  • This compound Administration:

    • Topical Administration: Apply the this compound solution to the right ear 30 minutes before or immediately after TPA application.

    • Intravenous Administration: Administer this compound via the tail vein at a specified time point relative to TPA application (e.g., 1 hour before).

  • Assessment of Edema:

    • At a predetermined time point after TPA application (typically 4-6 hours, when edema is maximal), euthanize the mice.[2]

    • Using a punch biopsy tool, collect a 6 mm circular section from the central part of both the treated (right) and untreated (left) ears.

    • Weigh the ear punches immediately using an analytical balance.

  • Data Analysis:

    • Calculate the edema response by subtracting the weight of the left ear punch from the weight of the right ear punch for each mouse.

    • Determine the percentage of inhibition of edema for each treatment group using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in TPA control group)] x 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by TPA and the experimental workflow for evaluating this compound.

TPA_Signaling_Pathway TPA TPA Application PKC Protein Kinase C (PKC) Activation TPA->PKC PLA2 Phospholipase A2 (PLA2) Activation PKC->PLA2 MAPK MAPK Pathway (ERK/STAT3) PKC->MAPK AA Arachidonic Acid (AA) Release PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (PGs) COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation Inflammation (Edema, Vasodilation, Leukocyte Infiltration) PGs->Inflammation LTs->Inflammation YM26734 This compound YM26734->PLA2 Inhibition Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines Cytokines->Inflammation

Caption: TPA-induced inflammatory signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation Animal_Acclimatization->Group_Allocation Solution_Prep TPA & this compound Solution Preparation Group_Allocation->Solution_Prep TPA_Application TPA Application to Mouse Ear Solution_Prep->TPA_Application YM26734_Admin This compound Administration (Topical or i.v.) Solution_Prep->YM26734_Admin Euthanasia Euthanasia (4-6 hours post-TPA) TPA_Application->Euthanasia YM26734_Admin->Euthanasia Ear_Punch Ear Punch Biopsy & Weighing Euthanasia->Ear_Punch Data_Analysis Calculate Edema & % Inhibition Ear_Punch->Data_Analysis

Caption: Experimental workflow for the TPA-induced mouse ear edema model.

Mechanism of Action

TPA activates protein kinase C (PKC), which in turn activates multiple downstream inflammatory pathways.[3] A key event is the activation of phospholipase A2 (PLA2), leading to the liberation of arachidonic acid from cell membranes. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. These lipid mediators are potent inducers of vasodilation, increased vascular permeability, and leukocyte infiltration, which are the hallmarks of the observed edema.[2] Furthermore, TPA-induced PKC activation can also stimulate the MAPK/ERK/STAT3 signaling pathway, resulting in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, further amplifying the inflammatory response.[4]

This compound exerts its anti-inflammatory effect by selectively and competitively inhibiting group II extracellular PLA2.[1] By blocking the release of arachidonic acid, this compound effectively attenuates the production of downstream pro-inflammatory eicosanoids, thereby reducing the inflammatory response. Notably, this compound does not significantly inhibit intracellular PLA2 or other enzymes in the arachidonic acid cascade like COX or LOX, highlighting its specific mechanism of action.[1]

References

Application Notes and Protocols: YM-26734 in a Carrageenan-Induced Pleurisy Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-26734 is a potent and selective competitive inhibitor of secretory phospholipase A2 (sPLA2), with a particular affinity for the Group IIA isoform (sPLA2-IIA).[1][2][3] sPLA2 enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid.[4][5] This free arachidonic acid is then metabolized into pro-inflammatory mediators such as prostaglandins and leukotrienes.[4][6] The carrageenan-induced pleurisy model is a well-established in vivo assay for studying acute inflammation, characterized by the accumulation of exudate and the infiltration of leukocytes, primarily neutrophils, into the pleural cavity.[7][8][9] This document provides detailed application notes and protocols for utilizing this compound in the rat carrageenan-induced pleurisy model to evaluate its anti-inflammatory effects.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound in a carrageenan-induced pleurisy model in rats, based on published findings.[2]

Treatment GroupDose (mg/kg, i.v.)Pleural Exudate Volume (g)Total Leukocyte Count (x 10⁷ cells/cavity)
Control (Vehicle)-0.59 ± 0.034.9 ± 0.3
This compound200.43 ± 0.023.8 ± 0.2

*Statistically significant reduction compared to the control group.

Experimental Protocols

This section outlines the detailed methodology for investigating the effects of this compound in a carrageenan-induced pleurisy model in rats.

Materials and Reagents:

  • This compound

  • λ-Carrageenan (Sigma-Aldrich or equivalent)

  • Sterile 0.9% Saline

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Heparinized saline (5 U/mL)

  • Trypan Blue solution (0.4%)

  • BCA Protein Assay Kit or equivalent

  • Phosphate Buffered Saline (PBS)

  • Male Wistar rats (200-250g)

  • Hemocytometer or automated cell counter

  • Spectrophotometer

Protocol 1: Preparation of this compound and Carrageenan Solutions

  • This compound Formulation:

    • Due to its hydrophobic nature, this compound should be dissolved in a suitable vehicle for intravenous administration. A common vehicle for such compounds is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline.

    • Example Formulation: Dissolve this compound in DMSO to create a stock solution. For injection, dilute the stock solution with a mixture of Cremophor EL and sterile saline to the final desired concentration (e.g., for a 20 mg/kg dose in a 250g rat receiving a 0.5 mL injection, the concentration would be 10 mg/mL). The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. A vehicle control solution should be prepared with the same concentrations of DMSO and Cremophor EL in saline.

  • Carrageenan Solution:

    • Prepare a 1% (w/v) solution of λ-carrageenan in sterile 0.9% saline.

    • Heat the solution gently while stirring to ensure complete dissolution.

    • Allow the solution to cool to room temperature before injection.

Protocol 2: Induction of Pleurisy and Administration of this compound

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions with free access to food and water.[8]

  • Animal Groups: Divide the animals into at least two groups: a vehicle control group and a this compound treatment group.

  • Anesthesia: Anesthetize the rats using a suitable anesthetic agent.

  • This compound Administration: Administer this compound (e.g., 20 mg/kg) or the vehicle solution intravenously (i.v.) via the tail vein.[2]

  • Induction of Pleurisy:

    • Shortly after the administration of this compound or vehicle, induce pleurisy by injecting 0.2 mL of the 1% carrageenan solution into the right pleural cavity.[7]

    • The injection site is typically in the sixth intercostal space on the right side of the thorax.[7]

  • Incubation Period: Allow the inflammation to develop for a predetermined period, typically 4 to 6 hours.[2][7]

Protocol 3: Collection and Analysis of Pleural Exudate

  • Euthanasia: At the end of the incubation period, euthanize the animals using an approved method (e.g., CO₂ inhalation followed by cervical dislocation).

  • Pleural Lavage:

    • Carefully open the chest cavity to expose the pleural space.

    • Inject 2 mL of heparinized saline into the pleural cavity.[7]

    • Gently massage the chest to ensure mixing of the lavage fluid with the pleural exudate.

  • Exudate Collection:

    • Aspirate the fluid from the pleural cavity.

    • Measure the total volume of the collected fluid.

    • The exudate volume is calculated by subtracting the initial 2 mL of lavage fluid from the total collected volume.[7]

  • Leukocyte Counting:

    • Centrifuge an aliquot of the collected fluid to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total leukocyte count using a hemocytometer and Trypan Blue for viability, or an automated cell counter.[2][10]

    • The total number of leukocytes per pleural cavity is calculated based on the cell concentration and the total volume of the collected fluid.

  • Total Protein Measurement:

    • Centrifuge the remaining pleural fluid to obtain a cell-free supernatant.

    • Measure the total protein concentration in the supernatant using a standard method such as the BCA or Bradford assay.[1][11] This serves as an indicator of vascular permeability.

Visualizations

Signaling Pathway of this compound in Carrageenan-Induced Pleurisy

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases Carrageenan Carrageenan sPLA2_IIA sPLA2-IIA Carrageenan->sPLA2_IIA induces release sPLA2_IIA->Membrane_Phospholipids hydrolyzes YM_26734 This compound YM_26734->sPLA2_IIA inhibits Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes metabolized to Inflammation Inflammation (Exudate, Leukocyte Infiltration) Prostaglandins_Leukotrienes->Inflammation promotes

Caption: Mechanism of this compound in inhibiting carrageenan-induced inflammation.

Experimental Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Drug_Admin This compound/Vehicle Administration (i.v.) Animal_Acclimatization->Drug_Admin Reagent_Prep Reagent Preparation (this compound, Carrageenan) Reagent_Prep->Drug_Admin Pleurisy_Induction Carrageenan Injection (Intrapleural) Drug_Admin->Pleurisy_Induction Incubation Inflammation Development (4-6 hours) Pleurisy_Induction->Incubation Euthanasia Euthanasia & Pleural Lavage Incubation->Euthanasia Exudate_Collection Exudate Collection & Volume Measurement Euthanasia->Exudate_Collection Leukocyte_Count Total Leukocyte Count Exudate_Collection->Leukocyte_Count Protein_Assay Total Protein Assay Exudate_Collection->Protein_Assay

Caption: Workflow for the carrageenan-induced pleurisy model with this compound.

References

Application of YM-26734 in Neuroinflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key family of enzymes implicated in the neuroinflammatory cascade is the secretory phospholipase A2 (sPLA2) family. These enzymes hydrolyze phospholipids in cell membranes, leading to the release of arachidonic acid, a precursor to potent pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3] YM-26734 is a potent and selective competitive inhibitor of sPLA2, with a particular affinity for group II sPLA2 enzymes.[4] Its ability to block the initial step in the eicosanoid synthesis pathway makes it a valuable tool for investigating the role of sPLA2 in neuroinflammatory processes. This document provides detailed application notes and protocols for the use of this compound in neuroinflammation research.

Mechanism of Action

This compound acts as a competitive inhibitor of secretory phospholipase A2 (sPLA2).[4] It binds to the active site of the enzyme, thereby preventing the hydrolysis of phospholipid substrates. This inhibition curtails the production of lysophospholipids and arachidonic acid, which are precursors for a variety of pro-inflammatory lipid mediators.[1][2][3] The selectivity of this compound for sPLA2 over cytosolic PLA2 (cPLA2), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes allows for the specific interrogation of the sPLA2-mediated inflammatory pathways.[4]

Data Presentation

Inhibitory Activity of this compound
Enzyme TargetIC50 (µM)Ki (nM)Source OrganismNotes
Group II sPLA20.08548Rabbit PlateletCompetitive inhibitor.
Group I sPLA26.8-Porcine Pancreas
Intracellular PLA2> 50-Mouse MacrophageNo significant inhibition.
Cyclo-oxygenaseNo effect-Sheep Seminal Vesicle
5-LipoxygenaseNo effect-Rat Leukocyte

Table 1: Summary of the in vitro inhibitory activity of this compound against various phospholipases and related enzymes. Data extracted from literature.[4]

In Vivo Efficacy of this compound in Inflammatory Models
ModelSpeciesTreatmentEffect
TPA-induced ear edemaMouse45 µ g/ear (topical)ED50 for edema inhibition.
TPA-induced ear edemaMouse11 mg/kg (i.v.)ED50 for edema inhibition.
Carrageenan-induced pleurisyRat20 mg/kg (i.v.)Significantly reduced exudate volume and leukocyte accumulation.

Table 2: Summary of the in vivo anti-inflammatory effects of this compound in peripheral inflammation models. These models provide a basis for designing neuroinflammation studies. Data extracted from literature.[4]

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Inflammatory Cascade PL Phospholipids sPLA2 sPLA2 PL->sPLA2 hydrolysis AA Arachidonic Acid COX COX AA->COX LOX LOX AA->LOX PGs Prostaglandins Neuroinflammation Neuroinflammation PGs->Neuroinflammation LTs Leukotrienes LTs->Neuroinflammation sPLA2->AA YM26734 This compound YM26734->sPLA2 inhibits COX->PGs LOX->LTs

Caption: Signaling pathway of sPLA2-mediated neuroinflammation and the inhibitory action of this compound.

G cluster_0 In Vitro / In Vivo Model Preparation cluster_1 Treatment cluster_2 Incubation & Data Collection cluster_3 Analysis A Prepare microglia/astrocyte cultures or induce neuroinflammation in animal model B Treat with this compound at various concentrations A->B C Incubate for a defined period B->C D Collect samples (cell lysates, conditioned media, brain tissue) C->D E Measure inflammatory mediators (e.g., PGE2, TNF-α, IL-6) via ELISA D->E F Assess protein expression/phosphorylation (e.g., COX-2, p-ERK) via Western Blot D->F G Evaluate gene expression via RT-qPCR D->G

Caption: General experimental workflow for evaluating the efficacy of this compound in neuroinflammation models.

Experimental Protocols

Protocol 1: In Vitro Inhibition of sPLA2 Activity in Microglia/Astrocytes

This protocol is designed to assess the direct inhibitory effect of this compound on sPLA2 activity in cultured glial cells.

Materials:

  • This compound

  • Microglia or astrocyte cell line (e.g., BV-2, primary cultures)

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., IL-1β, TNF-α)

  • sPLA2 activity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed microglia or astrocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) or another pro-inflammatory stimulus to the wells to induce sPLA2 expression and secretion.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for sPLA2 release.

  • Sample Collection: Collect the conditioned medium from each well.

  • sPLA2 Activity Assay: Measure the sPLA2 activity in the collected conditioned medium using a commercially available sPLA2 activity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of sPLA2 activity at each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value.

Protocol 2: Assessment of Anti-inflammatory Effects of this compound in LPS-Stimulated Glial Cells

This protocol evaluates the ability of this compound to suppress the production of pro-inflammatory mediators in activated glial cells.

Materials:

  • This compound

  • Microglia or astrocyte cell line

  • Cell culture medium and supplements

  • LPS

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2)

  • Reagents for RNA extraction and RT-qPCR (for gene expression analysis)

  • Reagents and antibodies for Western blotting (for protein expression analysis)

  • 24-well plates

Procedure:

  • Cell Culture and Treatment: Seed glial cells in 24-well plates. Once confluent, pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with LPS (e.g., 100 ng/mL).

  • Incubation: Incubate for a suitable duration (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein and PGE2).

  • Sample Collection:

    • Conditioned Media: Collect the supernatant for ELISA.

    • Cell Lysates: Wash the cells with PBS and lyse them for RNA extraction or protein analysis.

  • Measurement of Inflammatory Mediators:

    • ELISA: Quantify the levels of TNF-α, IL-6, and PGE2 in the conditioned media using specific ELISA kits.

    • RT-qPCR: Analyze the mRNA expression of genes encoding pro-inflammatory mediators (e.g., Tnf, Il6, Ptgs2 (COX-2)).

    • Western Blotting: Assess the protein levels of key inflammatory signaling molecules (e.g., COX-2, iNOS, phosphorylated forms of MAP kinases).

  • Data Analysis: Compare the levels of inflammatory mediators in this compound-treated cells to the LPS-stimulated vehicle control.

Protocol 3: In Vivo Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a rodent model of acute neuroinflammation.

Materials:

  • This compound

  • Mice (e.g., C57BL/6)

  • LPS (from E. coli)

  • Sterile saline

  • Anesthesia

  • Surgical tools for intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injections

  • Perfusion solutions (saline and paraformaldehyde)

  • Equipment for tissue homogenization, RNA/protein extraction, and immunohistochemistry.

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • This compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose (e.g., based on the in vivo data in Table 2, starting with a dose range of 10-30 mg/kg). Administer the vehicle to the control group.

  • LPS-Induced Neuroinflammation: After a specified pre-treatment time (e.g., 1 hour), induce neuroinflammation by i.p. or i.c.v. injection of LPS.

  • Monitoring: Observe the animals for signs of sickness behavior.

  • Tissue Collection: At a specific time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect the brains. One hemisphere can be used for biochemical analyses (e.g., ELISA, Western blot, RT-qPCR) and the other for histological analysis.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines, prostaglandins, and key signaling proteins as described in Protocol 2.

  • Histological Analysis: Perform immunohistochemistry on brain sections to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers, respectively) and the expression of inflammatory proteins.

  • Data Analysis: Compare the neuroinflammatory markers in the this compound-treated group with the LPS-treated vehicle control group.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of secretory phospholipase A2 in the complex processes of neuroinflammation. Its selectivity allows for the targeted investigation of the sPLA2-mediated pathways in various in vitro and in vivo models of neurological disorders. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of sPLA2 inhibition in neuroinflammatory conditions. Careful dose-response studies and appropriate model selection are crucial for obtaining robust and reproducible data.

References

YM-26734: A Potent Tool for Interrogating sPLA₂-Mediated Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

YM-26734 is a highly potent and selective competitive inhibitor of secretory phospholipase A₂ (sPLA₂) enzymes.[1][2] It is not established as an inhibitor of lysophosphatidic acid acyltransferase-β (LPAAT-β). This document provides detailed information and protocols for utilizing this compound to investigate the role of sPLA₂ in various lipid signaling pathways, which are crucial in physiological and pathological processes such as inflammation, cell proliferation, and signal transduction. Additionally, for researchers interested in the LPAAT-β pathway, a separate overview and list of known inhibitors are provided.

This compound as a Secretory Phospholipase A₂ (sPLA₂) Inhibitor

Secretory phospholipase A₂ (sPLA₂) is a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids.[1] These products are precursors to a wide array of bioactive lipid mediators, including eicosanoids (prostaglandins and leukotrienes), which are pivotal in inflammatory responses.[1] this compound's broad inhibitory profile against multiple sPLA₂ subtypes makes it an invaluable tool for dissecting the specific contributions of these enzymes to cellular signaling cascades.[1][3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against various sPLA₂ isoforms. The following table summarizes the reported IC₅₀ values.

sPLA₂ IsoformIC₅₀ (µM)
sPLA₂-X0.2
sPLA₂-IIA1
sPLA₂-IID1
sPLA₂-V1
sPLA₂-IIE3

Data sourced from R&D Systems product information.

This compound displays minimal activity against sPLA₂-IIF and no significant inhibition of cytosolic PLA₂, cyclooxygenase, or lipoxygenase, highlighting its specificity for secretory PLA₂ enzymes.

The sPLA₂ Signaling Pathway

The signaling pathway initiated by sPLA₂ is central to inflammatory processes. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

sPLA2_pathway Membrane_Phospholipids Membrane Phospholipids sPLA2 sPLA₂ Membrane_Phospholipids->sPLA2 Substrate Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid Lysophospholipids Lysophospholipids sPLA2->Lysophospholipids COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation YM26734 This compound YM26734->sPLA2 Inhibition

sPLA₂ signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro sPLA₂ Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on a specific sPLA₂ isoform.

Materials:

  • Recombinant human sPLA₂ (e.g., sPLA₂-IIA)

  • Fluorescent phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6))

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution or vehicle (DMSO) control.

  • Add 160 µL of the fluorescent phospholipid substrate solution to each well.

  • Initiate the reaction by adding 20 µL of the sPLA₂ enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Cell-Based Assay for Arachidonic Acid Release

This protocol measures the effect of this compound on the release of arachidonic acid from cultured cells stimulated with an inflammatory agent.

Materials:

  • Cell line of interest (e.g., macrophages)

  • Cell culture medium

  • [³H]-Arachidonic acid

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in a 24-well plate and grow to confluency.

  • Label the cells by incubating with [³H]-arachidonic acid in the culture medium for 18-24 hours.

  • Wash the cells twice with fresh medium to remove unincorporated [³H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Stimulate the cells with LPS for the desired time period (e.g., 1-4 hours).

  • Collect the supernatant from each well.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Determine the amount of [³H]-arachidonic acid released and calculate the inhibitory effect of this compound.

experimental_workflow cluster_cell_culture Cell Culture and Labeling cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells Label_AA Label with [³H]-Arachidonic Acid Seed_Cells->Label_AA Wash_Cells Wash Cells Label_AA->Wash_Cells Preincubate Pre-incubate with this compound Wash_Cells->Preincubate Stimulate Stimulate with LPS Preincubate->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Scintillation_Counting Scintillation Counting Collect_Supernatant->Scintillation_Counting Data_Analysis Data Analysis Scintillation_Counting->Data_Analysis

Workflow for cell-based arachidonic acid release assay.

An Overview of the LPAAT-β Signaling Pathway

For researchers with an interest in lysophosphatidic acid (LPA) signaling, the LPAAT-β enzyme is a key player. LPAAT-β catalyzes the conversion of LPA to phosphatidic acid (PA). PA is an important lipid second messenger that is involved in the activation of several signaling proteins, including those in the mTOR pathway.[4] The inhibition of LPAAT-β has been shown to disrupt cell proliferation and survival signals, particularly in cancer cells.[5]

Known inhibitors of LPAAT-β include compounds such as CT-32228 and other aminotriazine derivatives.[5][6] These inhibitors have been used to study the role of LPAAT-β in cancer cell lines and in vivo models.[7]

The diagram below outlines the LPAAT-β signaling pathway and its connection to mTOR signaling.

LPAAT_beta_pathway LPA Lysophosphatidic Acid (LPA) LPAAT_beta LPAAT-β LPA->LPAAT_beta Substrate PA Phosphatidic Acid (PA) LPAAT_beta->PA mTORC1 mTORC1 PA->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth LPAAT_inhibitor LPAAT-β Inhibitors (e.g., CT-32228) LPAAT_inhibitor->LPAAT_beta Inhibition

References

Application Notes and Protocols: Preparation of YM-26734 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of YM-26734, a competitive inhibitor of secretory phospholipase A2 (sPLA2)[1][2][3]. Adherence to these guidelines will ensure the accurate and reproducible preparation of this compound for use in experimental settings.

Chemical and Physical Properties

This compound is a crystalline solid with the following properties:

PropertyValueSource
Molecular Formula C₄₅H₆₂O₈[1][2][4]
Molecular Weight 730.97 g/mol [1][2]
Purity ≥95%[1][2][4]
Appearance Crystalline Solid[2][4]
CAS Number 144337-18-8[1][2][4]

Recommended Solvents and Storage

Solubility: this compound exhibits good solubility in several organic solvents. The choice of solvent will depend on the experimental design and the compatibility of the solvent with the biological system under investigation.

SolventSolubilitySource
DMSO up to 100 mM (or 20 mg/mL)[1][4]
Ethanol up to 100 mM (or 30 mg/mL)[1][4]
DMF 25 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:4) 0.2 mg/mL[4]

Storage: For long-term stability, this compound and its stock solutions should be stored under the following conditions:

  • Solid Compound: Store at -20°C[1][2].

  • Stock Solutions: Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparing this compound Stock Solutions

This protocol outlines the steps to prepare a stock solution of a desired concentration. The example below uses DMSO, a commonly used solvent for this compound[1][2].

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

Step 1: Calculate the Required Mass of this compound

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Molecular Weight of this compound: 730.97 g/mol

Example Calculation for a 10 mM stock solution in 1 mL of DMSO:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 1 mL = 0.001 L

  • Mass (g) = 0.010 mol/L x 0.001 L x 730.97 g/mol = 0.00731 g

  • Mass (mg) = 7.31 mg

Step 2: Weighing and Reconstitution

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out the calculated mass of this compound into the tared tube.

  • Add the desired volume of DMSO to the tube containing the solid this compound.

  • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particulates.

Step 3: Aliquoting and Storage

  • Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for long-term use[1][2].

Quantitative Data for Stock Solution Preparation:

The following table provides pre-calculated mass values for commonly prepared stock solution concentrations and volumes.

Desired Stock ConcentrationVolumeMass of this compound Required
1 mM1 mL0.73 mg
10 mM1 mL7.31 mg
20 mM1 mL14.62 mg
50 mM1 mL36.55 mg
100 mM1 mL73.10 mg
1 mM5 mL3.65 mg
10 mM5 mL36.55 mg

Visualized Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage A Calculate Mass (Concentration x Volume x MW) B Weigh Solid this compound A->B Proceed to C Add Solvent (e.g., DMSO) B->C Transfer solid D Vortex Until Dissolved C->D Ensure complete mixing E Aliquot into Single-Use Tubes D->E Prepare for storage F Store at -20°C E->F Long-term stability

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway Inhibition by this compound:

This compound is an inhibitor of secretory phospholipase A2 (sPLA2)[1][5]. sPLA2 enzymes are critical in the inflammatory process as they catalyze the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids.

G PL Membrane Phospholipids sPLA2 sPLA2 PL->sPLA2 AA Arachidonic Acid sPLA2->AA Hydrolysis Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Metabolism by COX/LOX enzymes Inflammation Inflammatory Response Eicosanoids->Inflammation YM26734 This compound YM26734->sPLA2 Inhibition

Caption: this compound inhibits sPLA2, blocking arachidonic acid release.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and organic solvents.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Disclaimer

This protocol is intended for guidance in a research laboratory setting by trained professionals. This compound is for research use only and is not intended for human or veterinary use. The user is responsible for validating this protocol for their specific application.

References

Application Notes and Protocols for Studying sPLA2 in Cardiovascular Disease Using YM-26734

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory phospholipase A2 (sPLA2) enzymes, particularly group IIA (sPLA2-IIA), are increasingly recognized as key mediators in the pathogenesis of cardiovascular diseases (CVD).[1][2][3] These enzymes contribute to the initiation and progression of atherosclerosis through various mechanisms, including the hydrolysis of lipoproteins, which makes them more atherogenic, and the promotion of inflammatory responses within the arterial wall.[1][2][4] YM-26734 is a potent and selective inhibitor of sPLA2 enzymes, making it a valuable pharmacological tool for elucidating the role of sPLA2 in CVD and for the development of novel therapeutic strategies.[1][5][6][7]

These application notes provide detailed protocols and supporting data for utilizing this compound in the study of sPLA2 in cardiovascular research. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of sPLA2 inhibition in CVD.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound against various sPLA2 isoforms is a critical factor in its application. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different sPLA2 enzymes. This data is essential for determining appropriate experimental concentrations.

sPLA2 IsoformSpeciesIC50 (nM)Reference
sPLA2-IIAHumanLow nM[5]
sPLA2-IIAMouseLow nM[5]
sPLA2-IIARatLow nM[5]
sPLA2-VHumanLow nM[5]
sPLA2-VMouseModerate[5]
sPLA2-XHumanNo inhibition at low µM[5]
sPLA2-XMouseNo inhibition at low µM[5]
Rabbit Platelet sPLA2Rabbit85[5]

Experimental Protocols

In Vitro sPLA2 Enzymatic Activity Assay

This protocol describes a method to determine the inhibitory effect of this compound on the enzymatic activity of sPLA2-IIA. This assay is fundamental for confirming the potency of the inhibitor before proceeding to more complex cell-based or in vivo models. A commercially available sPLA2 (Type IIA) Inhibitor Screening Assay Kit can be utilized for this purpose.

Materials:

  • Recombinant human sPLA2-IIA enzyme

  • Diheptanoyl thio-phosphatidylethanolamine (PE) substrate

  • sPLA2 Assay Buffer

  • sPLA2 Assay Probe (e.g., DTNB)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Reconstitute and dilute the sPLA2-IIA enzyme, substrate, and assay probe according to the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • sPLA2 Assay Buffer

    • This compound at various concentrations (or vehicle control)

    • sPLA2-IIA enzyme

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Add the sPLA2 Assay Probe. The hydrolysis of the thio-PE substrate by sPLA2-IIA will release a free thiol, which reacts with the probe to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405-414 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Outcome: this compound is expected to show a dose-dependent inhibition of sPLA2-IIA activity, with a low nanomolar IC50 value.

G cluster_workflow In Vitro sPLA2 Enzymatic Assay Workflow reagents Prepare Reagents (sPLA2, Substrate, this compound) setup Assay Setup in 96-well plate (Buffer, this compound, sPLA2) reagents->setup preincubation Pre-incubation (37°C, 10-15 min) setup->preincubation initiate Initiate Reaction (Add Substrate) preincubation->initiate detect Detection (Add Assay Probe) initiate->detect measure Measure Absorbance (405-414 nm) detect->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

In Vitro sPLA2 Enzymatic Assay Workflow

Inhibition of LDL Modification by sPLA2-IIA

This protocol outlines a method to assess the ability of this compound to prevent the modification of low-density lipoprotein (LDL) by sPLA2-IIA. sPLA2-IIA-modified LDL is known to be more atherogenic.[4][8]

Materials:

  • Human LDL

  • Recombinant human sPLA2-IIA

  • This compound

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing

  • Reagents for analyzing LDL modification (e.g., agarose gel electrophoresis, measurement of lysophosphatidylcholine)

Procedure:

  • LDL Preparation: Dilute native LDL in PBS to a final concentration of 2 mg/mL.

  • Incubation: In separate tubes, incubate the LDL solution with:

    • sPLA2-IIA (e.g., 500 nM)

    • sPLA2-IIA and varying concentrations of this compound

    • Vehicle control (for this compound)

  • Incubate all samples for 24 hours at 37°C.

  • Termination of Reaction: Stop the reaction by adding EDTA.

  • Dialysis: Dialyze the samples against PBS to remove any remaining reactants.

  • Analysis of LDL Modification:

    • Agarose Gel Electrophoresis: Analyze the electrophoretic mobility of the LDL samples. sPLA2-IIA-modified LDL will exhibit increased mobility.

    • Lysophosphatidylcholine (LPC) Measurement: Quantify the amount of LPC generated using a commercially available kit. sPLA2-IIA activity will increase LPC levels.

  • Data Analysis: Compare the degree of LDL modification in the presence and absence of this compound.

Expected Outcome: this compound should inhibit the sPLA2-IIA-mediated modification of LDL in a concentration-dependent manner, as evidenced by reduced electrophoretic mobility and lower levels of LPC compared to the control treated with sPLA2-IIA alone.

G cluster_pathway Inhibition of sPLA2-Mediated LDL Modification LDL Native LDL modified_LDL Modified LDL (Atherogenic) LDL->modified_LDL Hydrolysis sPLA2 sPLA2-IIA sPLA2->modified_LDL YM26734 This compound YM26734->sPLA2 Inhibits foam_cell Foam Cell Formation modified_LDL->foam_cell

Inhibition of sPLA2-Mediated LDL Modification

Macrophage Foam Cell Formation Assay

This protocol details how to evaluate the effect of this compound on the formation of macrophage foam cells induced by sPLA2-IIA-modified LDL. Foam cell formation is a critical early event in the development of atherosclerotic plaques.[7][9]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI 1640 medium with 10% fetal bovine serum (FBS)

  • sPLA2-IIA-modified LDL (prepared as in Protocol 2)

  • Native LDL (as a control)

  • This compound

  • Oil Red O staining solution

  • Hematoxylin

  • Microscope

Procedure:

  • Macrophage Differentiation: Seed THP-1 monocytes in a multi-well plate and differentiate them into macrophages by incubating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Treatment: After differentiation, wash the cells and incubate them with:

    • sPLA2-IIA-modified LDL

    • sPLA2-IIA-modified LDL in the presence of varying concentrations of this compound

    • Native LDL (negative control)

    • Vehicle control

  • Incubate for 24-48 hours.

  • Staining:

    • Wash the cells with PBS and fix with 4% paraformaldehyde.

    • Stain with Oil Red O solution to visualize intracellular lipid droplets.

    • Counterstain with hematoxylin to visualize the nuclei.

  • Quantification:

    • Visualize the cells under a microscope and capture images.

    • Quantify the lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at 500 nm.

  • Data Analysis: Compare the amount of lipid accumulation in macrophages treated with sPLA2-IIA-modified LDL in the presence and absence of this compound.

Expected Outcome: this compound is expected to reduce the formation of foam cells induced by sPLA2-IIA-modified LDL in a dose-dependent fashion, as indicated by decreased Oil Red O staining.

G cluster_workflow Macrophage Foam Cell Formation Assay Workflow differentiate Differentiate THP-1 monocytes to macrophages with PMA treat Treat macrophages with sPLA2-modified LDL +/- this compound differentiate->treat stain Stain with Oil Red O and Hematoxylin treat->stain quantify Quantify lipid accumulation (Microscopy and Absorbance) stain->quantify analyze Analyze the inhibitory effect of this compound quantify->analyze

Macrophage Foam Cell Formation Assay Workflow

In Vivo Atherosclerosis Model in Apolipoprotein E-Deficient (ApoE-/-) Mice

This protocol provides a framework for investigating the in vivo efficacy of this compound in a well-established mouse model of atherosclerosis. ApoE-/- mice spontaneously develop atherosclerotic lesions, a process that can be accelerated with a high-fat diet.[10][11][12]

Materials:

  • ApoE-/- mice

  • High-fat diet

  • This compound

  • Vehicle for in vivo administration

  • Equipment for animal handling, injection, and tissue collection

  • Reagents for histological analysis (e.g., Oil Red O, hematoxylin, antibodies for immunohistochemistry)

Procedure:

  • Animal Model: Use male ApoE-/- mice, typically starting at 8 weeks of age.

  • Diet: Feed the mice a high-fat diet to accelerate the development of atherosclerosis.

  • Treatment Groups: Divide the mice into groups:

    • Control group (vehicle administration)

    • This compound treatment group(s) (different doses)

  • Drug Administration: Administer this compound (or vehicle) to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be optimized based on preliminary studies. A starting point could be based on its in vitro potency and pharmacokinetic properties. For example, a dosage of 300 µg per mouse via injection has been used for other immunomodulatory oligonucleotides in ApoE-/- mice.[13]

  • Treatment Duration: Treat the mice for a specified period, for example, 8-12 weeks.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse the vascular system.

    • Dissect the aorta and heart.

    • En face analysis: Stain the entire aorta with Oil Red O to quantify the total plaque area.

    • Aortic root analysis: Section the aortic root and stain with Oil Red O and hematoxylin to measure lesion size and analyze plaque composition (e.g., macrophage content, collagen content) through immunohistochemistry.

  • Data Analysis: Compare the atherosclerotic lesion size and composition between the this compound-treated and control groups.

Expected Outcome: Treatment with this compound is hypothesized to reduce the development and progression of atherosclerotic plaques in ApoE-/- mice. This would be observed as a decrease in plaque area in both en face and aortic root analyses.

G cluster_pathway sPLA2 Signaling in Atherosclerosis sPLA2 sPLA2-IIA oxLDL Modified LDL sPLA2->oxLDL Inflammation Inflammation (Cytokines, Chemokines) sPLA2->Inflammation LDL LDL LDL->oxLDL Macrophages Macrophages oxLDL->Macrophages Uptake FoamCells Foam Cells Macrophages->FoamCells Macrophages->Inflammation FoamCells->Inflammation Atherosclerosis Atherosclerotic Plaque Inflammation->Atherosclerosis

sPLA2 Signaling in Atherosclerosis

Conclusion

This compound is a powerful research tool for investigating the multifaceted role of sPLA2 in cardiovascular disease. The protocols outlined in these application notes provide a comprehensive framework for studying the effects of sPLA2 inhibition on key atherogenic processes, from enzymatic activity and lipoprotein modification to foam cell formation and in vivo plaque development. By utilizing this compound in these experimental models, researchers can gain valuable insights into the therapeutic potential of targeting sPLA2 for the prevention and treatment of cardiovascular disease.

References

Troubleshooting & Optimization

YM-26734 Technical Support Center: Solubility, Protocols, and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of YM-26734, a potent competitive inhibitor of secretory phospholipase A2 (sPLA2). Here you will find detailed information on its solubility in DMSO and aqueous buffers, step-by-step experimental protocols, and troubleshooting advice to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

What is the solubility of this compound?

This compound exhibits high solubility in organic solvents but is practically insoluble in aqueous buffers alone.

  • In DMSO: Soluble up to 100 mM.

  • In Ethanol: Soluble up to 100 mM.[1]

  • In Aqueous Buffers (e.g., PBS, TRIS): this compound is poorly soluble in aqueous solutions. To prepare working solutions, it is essential to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.

What is the mechanism of action of this compound?

This compound is a competitive inhibitor of secretory phospholipase A2 (sPLA2), with a broad inhibitory profile against several sPLA2 subtypes.[1][2] It functions by binding to the active site of the sPLA2 enzyme, which prevents the hydrolysis of phospholipids and the subsequent release of arachidonic acid.[2] This, in turn, blocks the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][3]

Which sPLA2 isoforms does this compound inhibit?

This compound has been shown to be effective against a range of sPLA2 isoforms. The half-maximal inhibitory concentrations (IC50) for several key isoforms are detailed in the table below.

sPLA2 IsoformIC50 Value (µM)
sPLA2-X0.2
sPLA2-IIA1
sPLA2-IID1
sPLA2-V1
sPLA2-IIE3

This data highlights the broad-spectrum inhibitory activity of this compound.[1]

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.

Cause: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous solution, the compound can precipitate out if its final concentration exceeds its solubility limit in the mixed solvent system.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.

  • Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate without adverse effects. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to keep the compound in solution.

  • Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously. For persistent precipitation, brief sonication may help to redissolve the compound.

  • Inclusion of a Surfactant: In biochemical assays (not for cell-based assays), the inclusion of a non-ionic surfactant like Triton X-100 or Tween 20 at a low concentration (e.g., 0.01%) may help to maintain the solubility of hydrophobic compounds. However, this must be validated for compatibility with your specific assay.

Issue: Inconsistent or lower-than-expected inhibitory activity.

Cause: This can be due to several factors, including degradation of the compound, inaccurate concentration of the stock solution, or issues with the assay itself.

Solutions:

  • Proper Storage: Store the this compound solid at -20°C.[1] Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer, if a known extinction coefficient is available.

  • Pre-incubation with Enzyme: In enzymatic assays, pre-incubating the sPLA2 enzyme with this compound for a short period (e.g., 15-30 minutes) before adding the substrate can sometimes enhance the inhibitory effect.

  • Assay Controls: Ensure you are using appropriate positive and negative controls in your experiment to validate the assay performance.

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 730.97 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.731 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the vial of this compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

2. General Protocol for an In Vitro sPLA2 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on sPLA2 using a colorimetric assay. This is a generalized protocol and may need to be optimized for specific sPLA2 isoforms and substrates.

Workflow for sPLA2 Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Assay Buffer, sPLA2 Enzyme, and Substrate add_ym Add this compound Dilutions to Microplate Wells prep_ym Prepare Serial Dilutions of this compound in DMSO prep_ym->add_ym add_enzyme Add sPLA2 Enzyme to Wells add_ym->add_enzyme pre_incubate Pre-incubate at 37°C for 15-30 min add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30-60 min add_substrate->incubate read_plate Read Absorbance at Appropriate Wavelength incubate->read_plate analyze Calculate % Inhibition and IC50 Value read_plate->analyze

Caption: Workflow for an in vitro sPLA2 inhibition assay.

Signaling Pathway

The Role of sPLA2 in the Inflammatory Signaling Cascade

Secretory phospholipase A2 (sPLA2) plays a pivotal role in the initiation and propagation of the inflammatory response. Upon cellular stimulation by pro-inflammatory signals, sPLA2 is secreted and acts on the phospholipids of cell membranes. This enzymatic action releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. These mediators contribute to the cardinal signs of inflammation, such as swelling, pain, and redness.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Phospholipids aa Arachidonic Acid phospholipids->aa Hydrolysis cox COX Enzymes aa->cox lox LOX Enzymes aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation spla2 sPLA2 spla2->phospholipids Acts on ym26734 This compound ym26734->spla2 Inhibits

Caption: The sPLA2-mediated inflammatory pathway and the inhibitory action of this compound.

References

YM-26734 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing the expected inhibitory effect of YM-26734 in my cell-based assay. What could be the reason?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Compound Stability: this compound may be unstable in your specific cell culture medium, leading to degradation and loss of activity over the course of your experiment. It is crucial to determine the stability of the compound under your experimental conditions (see the experimental protocol below).

  • Solubility Issues: this compound is soluble in DMSO and ethanol. Ensure that the final concentration of the solvent in your cell culture medium is not toxic to your cells and that the compound does not precipitate out of solution upon dilution.

  • Incorrect Target: Confirm that the cell type you are using expresses the specific secreted phospholipase A2 (sPLA2) isoforms targeted by this compound.[1]

  • Cellular Uptake: As a hydrophobic molecule, this compound is expected to be cell-permeable, but its uptake can vary between cell lines.[1]

Q2: My experimental results with this compound are inconsistent. How can I improve reproducibility?

A2: Inconsistent results often stem from variability in experimental conditions. To improve reproducibility:

  • Freshly Prepare Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment to minimize degradation.

  • Standardize Protocols: Ensure consistent cell seeding densities, incubation times, and compound concentrations across all experiments.

  • Control for Solvent Effects: Include a vehicle control (e.g., DMSO) in all experiments at the same final concentration as the this compound-treated samples.

  • Monitor Media pH: Changes in media pH can affect compound stability and cellular responses. Ensure the pH of your culture medium is stable throughout the experiment.

Q3: How should I prepare and store this compound stock solutions?

A3: For stock solutions, dissolve this compound in 100% DMSO or ethanol to a concentration of up to 100 mM. Store stock solutions at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Biological Activity of this compound

This compound is a competitive inhibitor of several secreted phospholipase A2 (sPLA2) isoforms. The table below summarizes its inhibitory activity against various sPLA2s.

sPLA2 IsoformIC50 (µM)
sPLA2-X0.2
sPLA2-IIA1
sPLA2-IID1
sPLA2-V1
sPLA2-IIE3
sPLA2-IIFMinimal Activity

Data sourced from R&D Systems.

Signaling Pathway

The following diagram illustrates the general signaling pathway involving secreted phospholipase A2 (sPLA2) and the point of inhibition by this compound.

sPLA2_Pathway Cell_Membrane Cell Membrane Phospholipids sPLA2 Secreted Phospholipase A2 (sPLA2) Cell_Membrane->sPLA2 Substrate Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid Catalyzes YM26734 This compound YM26734->sPLA2 Inhibits COX Cyclooxygenases (COX) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostanoids Prostanoids (Prostaglandins, Thromboxanes) Leukotrienes Leukotrienes COX->Prostanoids LOX->Leukotrienes

Caption: this compound inhibits sPLA2, blocking arachidonic acid release.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Appropriate solvents for mobile phase and sample extraction (e.g., acetonitrile, methanol, water with formic acid)

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Spiked Media:

    • Prepare a fresh working solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments (e.g., 1 µM).

    • Prepare a sufficient volume to collect samples at multiple time points.

  • Incubation:

    • Place the tube of this compound-spiked media in a 37°C, 5% CO2 incubator to mimic your experimental conditions.

  • Sample Collection:

    • Collect aliquots of the spiked media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • The t=0 sample represents 100% compound integrity.

    • Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • Sample Preparation for Analysis (Example):

    • Thaw the collected samples.

    • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for HPLC or LC-MS analysis.

  • HPLC/LC-MS Analysis:

    • Develop an appropriate chromatographic method to separate this compound from potential degradation products and media components.

    • Analyze the samples from each time point.

    • Quantify the peak area of the parent this compound compound at each time point.

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at t=0.

    • Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your cell culture medium.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the experimental workflow for assessing compound stability and a logical approach to troubleshooting common issues.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Spike_Media Spike Cell Culture Media with this compound Prepare_Stock->Spike_Media Incubate Incubate at 37°C, 5% CO2 Spike_Media->Incubate Collect_Samples Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Collect_Samples Sample_Prep Sample Preparation (e.g., Protein Precipitation) Collect_Samples->Sample_Prep LCMS_Analysis Analyze by HPLC or LC-MS Sample_Prep->LCMS_Analysis Data_Analysis Calculate % Remaining vs. Time LCMS_Analysis->Data_Analysis

Caption: Workflow for determining compound stability in cell culture media.

Troubleshooting_Logic Start No/Low Compound Activity? Check_Solubility Is Compound Soluble in Media? Start->Check_Solubility Check_Stability Is Compound Stable in Media? Check_Solubility->Check_Stability Yes Solution_Precipitate Action: Lower Concentration or Change Solvent Check_Solubility->Solution_Precipitate No Check_Target Does Cell Line Express Target? Check_Stability->Check_Target Yes Solution_Stability Action: Reduce Incubation Time or Add Stabilizers Check_Stability->Solution_Stability No Check_Concentration Is Concentration Sufficient? Check_Target->Check_Concentration Yes Solution_Target Action: Verify Target Expression (e.g., WB, qPCR) Check_Target->Solution_Target No Solution_Concentration Action: Perform Dose-Response Experiment Check_Concentration->Solution_Concentration No Success Problem Resolved Check_Concentration->Success Yes

Caption: Troubleshooting logic for unexpected experimental results.

References

Troubleshooting YM-26734 precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM-26734. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and competitive inhibitor of secretory phospholipase A2 (sPLA2).[1] It works by binding to the active site of sPLA2 enzymes, preventing them from hydrolyzing phospholipids and subsequently blocking the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. This compound exhibits a broad inhibitory profile against several sPLA2 subtypes.

Q2: What are the primary research applications of this compound?

A2: this compound is primarily used in inflammation research to study the role of sPLA2 in various inflammatory processes. It has been shown to be effective in animal models of inflammation, such as TPA-induced mouse ear edema.[2] Its broad inhibitory spectrum also makes it a valuable tool for investigating the roles of different sPLA2 isoforms in other physiological and pathological conditions, including cardiovascular and neurodegenerative diseases.[1]

Q3: What are the known solubility properties of this compound?

A3: this compound is highly soluble in organic solvents such as DMSO and ethanol, with a reported solubility of up to 100 mM. However, as a hydrophobic compound, it has very low aqueous solubility. This is a critical factor to consider when preparing working solutions for biological experiments.

Q4: How should I store this compound?

A4: this compound should be stored as a solid at -20°C. Stock solutions in DMSO or ethanol should also be stored at -20°C to maintain stability.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in aqueous experimental media is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to diagnose and resolve this issue.

Visualizing the Problem-Solving Workflow

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Observe Precipitation Observed in Aqueous Buffer Diagnose When does it occur? Observe->Diagnose Immediate Immediately upon dilution Diagnose->Immediate Immediate OverTime Over time during incubation Diagnose->OverTime Over Time Sol_Immediate Localized Supersaturation: - Slow, drop-wise addition - Vortexing during addition - Serial dilution Immediate->Sol_Immediate Sol_Aqueous Exceeding Aqueous Solubility: - Lower final concentration - Co-solvent use (e.g., Pluronic F-68) - Aqueous solubility test Immediate->Sol_Aqueous Sol_Time Instability/Interaction: - Check pH and temperature stability - Reduce serum concentration - Use freshly prepared solutions OverTime->Sol_Time

Caption: A troubleshooting workflow for this compound precipitation.

Common Scenarios and Solutions
Observation Potential Cause Recommended Solution
Precipitate forms immediately upon diluting the DMSO stock solution into aqueous buffer. Localized Supersaturation ("Salting Out"): The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out of solution before it can be adequately dispersed.1. Optimize Dilution Technique: Add the DMSO stock solution slowly and drop-wise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. 2. Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. 3. Increase the Volume of Aqueous Buffer: Diluting into a larger volume can help mitigate localized high concentrations.
The solution is initially clear but becomes cloudy or forms a precipitate over time during incubation. Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous medium is above its solubility limit.1. Lower the Final Concentration: If experimentally feasible, reduce the working concentration of this compound. 2. Determine Aqueous Solubility: Perform a simple aqueous solubility test (see protocol below) to estimate the maximum soluble concentration under your experimental conditions. 3. Use a Co-solvent/Surfactant: Consider adding a biocompatible surfactant, such as Pluronic® F-68 or Cremophor® EL, to the aqueous buffer to increase the solubility of the hydrophobic compound.
Precipitation is observed, especially in cell culture media containing serum. Interaction with Media Components: this compound may bind to proteins or other components in the serum or media, leading to the formation of insoluble complexes.1. Reduce Serum Concentration: If possible, lower the percentage of serum in your cell culture medium. 2. Use Serum-Free Media for Dilution: Prepare the final working solution in serum-free media first, and then add it to the cells with their serum-containing media. 3. Prepare Fresh Solutions: Always use freshly prepared working solutions of this compound to minimize the time for potential interactions to occur.
Precipitation occurs after a change in temperature or pH. Temperature or pH-Dependent Solubility: The solubility of this compound may be sensitive to changes in temperature or pH.1. Maintain Constant Temperature: Pre-warm your aqueous buffers to the experimental temperature before adding the this compound stock solution. 2. Buffer pH: Ensure that the pH of your experimental buffer is stable and appropriate for your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: In Vivo TPA-Induced Mouse Ear Edema Assay

This protocol is adapted from studies demonstrating the anti-inflammatory effects of sPLA2 inhibitors.

  • Animals:

    • Male CD-1 or Swiss albino mice (20-25 g)

  • Materials:

    • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

    • This compound

    • Vehicle (e.g., acetone or ethanol)

    • Indomethacin (positive control)

    • 7 mm biopsy punch

  • Procedure:

    • Dissolve TPA in the vehicle to a concentration of 2.5 µg/20 µL.

    • Dissolve this compound and indomethacin in the vehicle to the desired concentrations.

    • Topically apply 20 µL of the this compound solution or vehicle to the inner and outer surfaces of the right ear of each mouse.

    • After 30 minutes, topically apply 20 µL of the TPA solution to the same ear.

    • Four to six hours after TPA application, sacrifice the mice by cervical dislocation.

    • Using a 7 mm biopsy punch, collect a disc from both the treated (right) and untreated (left) ears.

    • Weigh the ear discs immediately.

    • The degree of edema is calculated as the difference in weight between the right and left ear discs.

    • The percentage of inhibition of edema is calculated as: [1 - (Edema_treated / Edema_control)] * 100.

Protocol 3: Estimation of Aqueous Solubility (Turbidimetric Method)

This protocol provides a simple method to estimate the kinetic aqueous solubility of this compound.

  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mM)

    • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance at ~600 nm

  • Procedure:

    • Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.

    • In the 96-well plate, add a fixed volume of the aqueous buffer to each well.

    • Add a small, equal volume of each this compound dilution in DMSO to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

    • Include a blank control with DMSO only added to the buffer.

    • Mix the plate by gentle shaking for 1-2 minutes.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the absorbance (or "light scattering") of each well at a wavelength between 500-700 nm.

    • The concentration at which a significant increase in absorbance is observed compared to the blank is the estimated kinetic aqueous solubility.

Signaling Pathway

This compound inhibits sPLA2, which plays a crucial role in the arachidonic acid cascade, a key pathway in inflammation.

sPLA2_Pathway MembranePL Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePL->ArachidonicAcid hydrolysis Lysophospholipids Lysophospholipids MembranePL->Lysophospholipids hydrolysis sPLA2 sPLA2 COX COX-1/COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation YM26734 This compound YM26734->sPLA2 inhibits

References

Technical Support Center: Optimizing YM-26734 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YM-26734, a potent secretory phospholipase A2 (sPLA2) inhibitor, in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of secretory phospholipase A2 (sPLA2).[1] It binds to the active site of the enzyme, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid and lysophospholipids. This inhibitory action blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This compound exhibits a broad inhibitory profile against several sPLA2 subtypes.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q3: What is a typical starting concentration range for this compound in in vitro assays?

A3: The optimal concentration of this compound will vary depending on the specific sPLA2 isoform being studied and the experimental conditions. Based on its IC50 values, a good starting point for biochemical assays is in the low nanomolar to low micromolar range. For cell-based assays, a slightly higher concentration range may be necessary to account for cell permeability and other factors. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: Is this compound selective for sPLA2?

A4: this compound displays high selectivity for sPLA2 isoforms over other phospholipases, such as cytosolic PLA2 (cPLA2).[1] It also shows minimal activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are downstream of sPLA2 in the arachidonic acid cascade.[1] This specificity makes it a valuable tool for dissecting the specific roles of sPLA2 in cellular signaling pathways.

Q5: How should this compound be stored?

A5: this compound powder should be stored at -20°C. Stock solutions prepared in DMSO can also be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against various sPLA2 Isoforms

sPLA2 IsoformIC50 Value
Rabbit Platelet sPLA2-IIA85 nM[2]
Human sPLA2-GIIALow nanomolar range[2]
Rat sPLA2-GIIA60 - 120 nM[2]
Human sPLA2-GVLow nanomolar range[2]
Mouse sPLA2-GVModerately potent inhibition[2]
Human sPLA2-GXNo inhibition at low micromolar concentrations[2]
Mouse sPLA2-GXNo inhibition at low micromolar concentrations[2]

Note: IC50 values can vary depending on the assay conditions, including substrate concentration and type.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 730.97 g/mol ), add 136.8 µL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C.

Protocol 2: In Vitro sPLA2 Activity Assay using a Fluorescent Substrate

This protocol provides a general framework for determining the inhibitory activity of this compound against a specific sPLA2 isoform using a fluorescent substrate.

  • Materials:

    • Recombinant human sPLA2 enzyme

    • Fluorescent sPLA2 substrate (e.g., NBD-C6-HPC)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl2, pH 8.0)

    • This compound stock solution (10 mM in DMSO)

    • DMSO (for control)

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare Working Solutions:

      • Dilute the recombinant sPLA2 enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range. Keep the enzyme on ice.

      • Prepare a working solution of the fluorescent sPLA2 substrate in the Assay Buffer. The final concentration will depend on the specific substrate's Km value for the enzyme.

      • Prepare a serial dilution of the this compound stock solution in DMSO. Then, dilute these further in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.1%).

    • Assay Setup (per well):

      • Blank (No Enzyme): Add Assay Buffer and the substrate working solution.

      • Control (Enzyme, No Inhibitor): Add the sPLA2 enzyme working solution, Assay Buffer with the same final DMSO concentration as the inhibitor wells, and the substrate working solution.

      • Inhibitor Wells: Add the sPLA2 enzyme working solution and the this compound working solutions at various concentrations.

    • Assay Protocol:

      • To the appropriate wells of the 96-well plate, add the Assay Buffer, sPLA2 enzyme, and this compound (or DMSO vehicle control).

      • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

      • Initiate the reaction by adding the fluorescent sPLA2 substrate working solution to all wells.

      • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Subtract the velocity of the blank from all other wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme + DMSO).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

Problem Possible Cause Solution
High Background Signal Substrate degradationPrepare fresh substrate solution. Store substrate protected from light and moisture.
Contaminated reagentsUse fresh, high-quality reagents and sterile technique.
Autofluorescence of test compoundMeasure the fluorescence of this compound alone in the assay buffer. If it is fluorescent, consider using a different assay format (e.g., colorimetric).
Low or No Enzyme Activity Inactive enzymeEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known activator if available.
Incorrect assay buffer compositionVerify the pH and ionic strength of the buffer. Ensure the presence of necessary cofactors like Ca2+.
Inhibitory components in the sampleIf testing biological samples, they may contain endogenous inhibitors. Include appropriate controls.
Inconsistent Results Pipetting errorsUse calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents.
Temperature fluctuationsEnsure consistent incubation temperatures.
Inhibitor precipitationThis compound is hydrophobic and may precipitate in aqueous buffers at high concentrations. Visually inspect wells for precipitation. Reduce the final concentration or increase the DMSO concentration slightly (while staying within an acceptable range). Consider using a surfactant like Triton X-100 in the assay buffer to improve solubility.
IC50 Value Higher than Expected Incorrect substrate concentrationThe apparent IC50 of a competitive inhibitor is dependent on the substrate concentration. Ensure the substrate concentration is at or below the Km value for the enzyme to accurately determine the Ki.
Short pre-incubation timeIncrease the pre-incubation time of the enzyme and inhibitor to allow for equilibrium binding to be reached.

Visualizations

sPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling MembranePL Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePL->ArachidonicAcid LysoPL Lysophospholipids MembranePL->LysoPL COX COX-1/2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX sPLA2 Secretory Phospholipase A2 (sPLA2) sPLA2->MembranePL Hydrolysis Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes YM26734 This compound YM26734->sPLA2 Inhibition

Caption: The sPLA2 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Prepare Reagents prepare_enzyme Prepare sPLA2 Enzyme Working Solution start->prepare_enzyme prepare_substrate Prepare Fluorescent Substrate Working Solution start->prepare_substrate prepare_inhibitor Prepare this compound Serial Dilutions start->prepare_inhibitor assay_setup Set up 96-well Plate: Blank, Control, Inhibitor Wells prepare_enzyme->assay_setup prepare_substrate->assay_setup prepare_inhibitor->assay_setup pre_incubation Pre-incubate Plate (15-30 min at 37°C) assay_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation kinetic_read Kinetic Fluorescence Reading reaction_initiation->kinetic_read data_analysis Data Analysis: Calculate Velocities, % Inhibition kinetic_read->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_logic start Inconsistent or Unexpected Assay Results check_background High Background Signal? start->check_background check_activity Low/No Enzyme Activity? check_background->check_activity No bg_sol1 Check Substrate Integrity check_background->bg_sol1 Yes check_variability High Variability? check_activity->check_variability No act_sol1 Verify Enzyme Storage & Handling check_activity->act_sol1 Yes var_sol1 Review Pipetting Technique check_variability->var_sol1 Yes bg_sol2 Use Fresh Reagents bg_sol1->bg_sol2 bg_sol3 Test Compound Autofluorescence bg_sol2->bg_sol3 act_sol2 Confirm Assay Buffer Composition act_sol1->act_sol2 act_sol3 Rule out Endogenous Inhibitors act_sol2->act_sol3 var_sol2 Ensure Stable Temperature var_sol1->var_sol2 var_sol3 Check for Inhibitor Precipitation var_sol2->var_sol3

Caption: A logical troubleshooting guide for common in vitro assay issues.

References

Potential off-target effects of YM-26734

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YM-26734 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a competitive inhibitor of secretory phospholipase A2 (sPLA2) enzymes. It demonstrates a broad inhibitory profile against several sPLA2 subtypes, including sPLA2-X, -IIA, -IID, -V, and -IIE.[1][2][3] Its mechanism of action involves binding to the active site of these enzymes, which prevents the hydrolysis of phospholipids and the subsequent release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

Q2: What is the known selectivity profile of this compound? Are there any known enzymes that it does not inhibit?

This compound is noted for its specificity. It displays minimal activity against sPLA2-IIF and has been shown to have no activity against cytosolic PLA2 (cPLA2), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes.[1][3] This selectivity is a key feature, as it allows researchers to specifically probe the role of sPLA2 in inflammatory processes without the confounding effects of inhibiting these other key enzymes in the arachidonic acid cascade.

Q3: Has this compound been screened against a panel of kinases or other off-target proteins?

Publicly available literature does not contain data from broad kinase screening panels or comprehensive off-target binding assays for this compound. The majority of published research focuses on its activity and selectivity within the phospholipase A2 family and related inflammatory pathways. Therefore, while its selectivity against cPLA2, COX, and LOX is established, its activity against other protein families, such as kinases, GPCRs, or ion channels, is not well-documented in the public domain.

Q4: I am observing an unexpected phenotype in my cell-based assay after treatment with this compound. Could this be an off-target effect?

While this compound is known to be a selective sPLA2 inhibitor, an unexpected phenotype could potentially stem from an off-target effect, especially at higher concentrations. It is also possible that the observed effect is a downstream consequence of sPLA2 inhibition that was not anticipated in your specific experimental model. To investigate this, consider the troubleshooting steps outlined in the guide below, such as performing dose-response experiments, using structurally unrelated sPLA2 inhibitors as controls, and attempting to rescue the phenotype by adding downstream metabolites of the sPLA2 pathway.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against various sPLA2 Isoforms

sPLA2 IsoformIC50 (µM)Source
sPLA2-X0.2[1]
sPLA2-IIA1[1]
sPLA2-IID1[1]
sPLA2-V1[1]
sPLA2-IIE3[1]
Rabbit Platelet sPLA2-IIA0.085

Signaling Pathway

sPLA2_Inhibition_by_YM26734 cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid sPLA2 Secretory Phospholipase A2 (sPLA2) sPLA2->Phospholipids Hydrolysis YM26734 This compound YM26734->sPLA2 Inhibition Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Off_Target_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve for Phenotype Start->DoseResponse CompareIC50 Compare Phenotype IC50 with sPLA2 Inhibition IC50 DoseResponse->CompareIC50 ControlCompound Test Structurally Unrelated sPLA2 Inhibitor CompareIC50->ControlCompound RescueExpt Perform Rescue Experiment (e.g., add Arachidonic Acid) ControlCompound->RescueExpt Outcome1 Phenotype IC50 ≈ sPLA2 IC50 and Rescued? ➡️ Likely On-Target RescueExpt->Outcome1 Yes Outcome2 Phenotype IC50 << sPLA2 IC50 or Not Rescued? ➡️ Potential Off-Target RescueExpt->Outcome2 No

References

How to control for YM-26734 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of YM-26734, a potent inhibitor of secreted phospholipase A2 (sPLA2). This guide includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data to help control for experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of secretory phospholipase A2 (sPLA2).[1] It binds to the active site of the enzyme, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits a broad inhibitory profile against several sPLA2 subtypes, including sPLA2-X, -IIA, -IID, -V, and -IIE.[1] It shows minimal activity against sPLA2-IIF and no significant inhibition of cytosolic PLA2, cyclooxygenase (COX), or lipoxygenase enzymes, making it a selective tool for studying sPLA2-mediated pathways.[1]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For long-term storage, it is recommended to store the compound at -20°C.

Q4: What are the known off-target effects of this compound?

A4: While this compound is considered a selective sPLA2 inhibitor, all small molecule inhibitors have the potential for off-target effects.[1] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of sPLA2.

Troubleshooting Guide

Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A1: Inconsistent IC50 values can arise from several factors:

  • Enzyme Activity: Ensure the sPLA2 enzyme is consistently active. Variations in enzyme preparation, storage, or handling can lead to differing results.

  • Substrate Quality: The quality and preparation of the phospholipid substrate are critical. Vesicle size and consistency can impact enzyme kinetics.

  • Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly affect enzyme activity and inhibitor potency.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all wells and does not exceed a level that affects enzyme activity.

Q2: I am observing poor solubility of this compound in my aqueous assay buffer. How can I improve this?

A2: this compound is a hydrophobic molecule. To improve solubility in aqueous solutions:

  • Prepare a High-Concentration Stock in an Organic Solvent: Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the assay buffer.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay as low as possible (typically <1%) to avoid affecting the enzyme or cell viability.

Q3: I am seeing unexpected cellular effects that may not be related to sPLA2 inhibition. How can I investigate potential off-target effects?

A3: To investigate off-target effects:

  • Use a Structurally Unrelated sPLA2 Inhibitor: Compare the effects of this compound with another sPLA2 inhibitor that has a different chemical scaffold.

  • Rescue Experiments: If possible, add back the product of the sPLA2 reaction (e.g., arachidonic acid) to see if it reverses the observed phenotype.

  • Control Compound: Use a close structural analog of this compound that is known to be inactive against sPLA2.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound against various sPLA2 Isoforms

sPLA2 IsoformIC50 (µM)Source
sPLA2-X0.2
sPLA2-IIA1
sPLA2-IID1
sPLA2-V1
sPLA2-IIE3
Rabbit Platelet Group II0.085[2]
Porcine Pancreas Group I6.8[2]

Experimental Protocols

Detailed Methodology for In Vitro sPLA2 Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against a specific sPLA2 isoform.

Materials:

  • Purified recombinant sPLA2 enzyme

  • Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Assay Buffer (e.g., Tris-HCl with CaCl2 and BSA)

  • This compound

  • DMSO or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO or ethanol to a stock concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.

  • Prepare Assay Mixture: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • This compound dilution (or vehicle control)

    • sPLA2 enzyme

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the phospholipid substrate to each well to start the enzymatic reaction.

  • Detection: Add DTNB to the wells. The hydrolysis of the substrate by sPLA2 will release a thiol group that reacts with DTNB to produce a yellow product, which can be measured spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: Measure the absorbance at regular intervals. Calculate the rate of reaction for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

sPLA2 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid sPLA2 sPLA2 sPLA2 Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators COX/LOX This compound This compound This compound->sPLA2 Inhibits General Experimental Workflow for this compound Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, Buffer, this compound) Start->Prepare Reagents Set up Assay Plate Set up Assay Plate (Controls, this compound concentrations) Prepare Reagents->Set up Assay Plate Pre-incubate Pre-incubate (Enzyme + Inhibitor) Set up Assay Plate->Pre-incubate Initiate Reaction Initiate Reaction (Add Substrate) Pre-incubate->Initiate Reaction Measure Activity Measure Activity (Spectrophotometry) Initiate Reaction->Measure Activity Data Analysis Data Analysis (Calculate IC50) Measure Activity->Data Analysis End End Data Analysis->End Troubleshooting Decision Tree for this compound Experiments Inconsistent Results Inconsistent Results Check Reagent Stability Check Reagent Stability (Enzyme, Substrate) Inconsistent Results->Check Reagent Stability Yes Verify Assay Conditions Verify Assay Conditions (pH, Temp, Time) Inconsistent Results->Verify Assay Conditions No Assess Solubility Assess this compound Solubility Verify Assay Conditions->Assess Solubility Consistent Evaluate Off-Target Effects Evaluate Potential Off-Target Effects Assess Solubility->Evaluate Off-Target Effects Soluble

References

Technical Support Center: YM-26734 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a competitive inhibitor of secretory phospholipase A2 (sPLA2), with a broad inhibitory profile against several sPLA2 subtypes.[1][2] It functions by binding to the active site of sPLA2 enzymes, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[1]

Q2: Is there published data on the cytotoxicity of this compound in cell lines?

Based on currently available literature, there is limited direct evidence or quantitative data (e.g., IC50 values for cell death) on the cytotoxic effects of this compound. Most studies have focused on its potent anti-inflammatory and sPLA2 inhibitory activities.[3] While sPLA2 itself has been shown to induce apoptosis in certain cell types, such as the murine macrophage cell line RAW 264.7, this does not directly indicate that its inhibitor, this compound, would be cytotoxic.[4] Researchers are encouraged to perform their own cytotoxicity assessments in relevant cell lines.

Q3: Which cell lines are recommended for studying the effects of this compound?

The choice of cell line will depend on the specific research question. Given this compound's role as an sPLA2 inhibitor with anti-inflammatory properties, the following types of cell lines are recommended:

  • Macrophage-like cell lines: RAW 264.7 (murine) and THP-1 (human) are widely used models for studying inflammation and are relevant for investigating the effects of sPLA2 inhibition.[5]

  • Cancer cell lines: Various cancer cell lines have been used in sPLA2 research. For example, the human colon carcinoma cell line HCT-116 and the murine colon tumor cell line AJ02nm0 have been used to study the effects of sPLA2-IIA overexpression.[6] The choice of cancer cell line should be guided by the specific cancer type being investigated and its relation to sPLA2 expression and activity.

  • Other relevant cell lines: Endothelial cells and fibroblasts are also involved in inflammatory processes and could be suitable for studying the effects of this compound.[7]

Q4: Which cytotoxicity assays are appropriate for assessing the effects of this compound?

Several standard in vitro cytotoxicity assays can be employed to evaluate the effect of this compound on cell viability and proliferation. The choice of assay depends on the specific cellular mechanism being investigated. Commonly used assays include:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

  • Trypan Blue Exclusion Assay: A simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity.[8][9]

Quantitative Data

The following table summarizes the reported IC50 values for the inhibition of sPLA2 enzymatic activity by this compound. Note that these are not cytotoxicity values.

sPLA2 SubtypeOriginIC50 (µM)Reference
Group IIRabbit Platelet0.085[3]
Group IPorcine Pancreas6.8[3]
GIIAHuman, Mouse, RatLow nanomolar
GVHumanLow nanomolar
GVMouseModerately potent
GXHuman, MouseNo inhibition at low µM

Experimental Protocols

MTT Assay Protocol

This protocol is a widely used colorimetric assay to measure cell viability.[3]

Materials:

  • Cells in culture

  • This compound (or other test compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.

Materials:

  • Cells in culture

  • This compound (or other test compound)

  • 96-well plates

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (for positive control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with different concentrations of this compound and controls. Include wells for a negative control (untreated cells) and a positive control (cells treated with lysis buffer to induce maximum LDH release).

  • Incubate for the desired duration.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Trypan Blue Exclusion Assay Protocol

This method is a simple, manual assay to determine the number of viable cells.[8][9]

Materials:

  • Cell suspension

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest cells and resuspend them in a single-cell suspension.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Troubleshooting Guide

Issue: High background in MTT assay wells without cells.

  • Possible Cause: Contamination of the culture medium or MTT reagent. The MTT solution may have decomposed.

  • Solution: Use fresh, sterile medium and filter-sterilize the MTT solution. Store the MTT solution protected from light and at the recommended temperature.

Issue: Low signal or absorbance values in the MTT assay.

  • Possible Cause: Insufficient number of viable cells, suboptimal incubation time with MTT, or incomplete solubilization of formazan crystals.

  • Solution: Optimize the initial cell seeding density. Ensure the incubation time with MTT is sufficient for formazan formation (2-4 hours is typical). Ensure complete dissolution of the formazan crystals by thorough mixing with the solubilization buffer.

Issue: High LDH activity in the negative control (untreated cells) of the LDH assay.

  • Possible Cause: Cells are not healthy, over-confluent, or have been handled too vigorously, leading to membrane damage. The culture medium itself may contain LDH (e.g., from serum).

  • Solution: Ensure cells are in the exponential growth phase and not over-confluent. Handle cells gently during plating and media changes. Use a serum-free medium for the assay if possible or use a medium-only background control to subtract any inherent LDH activity.

Issue: Inconsistent cell counts with the Trypan Blue Exclusion Assay.

  • Possible Cause: Inaccurate mixing of cells and trypan blue, improper loading of the hemocytometer, or cell clumping.

  • Solution: Ensure a homogenous single-cell suspension before mixing with trypan blue. Mix the cell suspension and dye thoroughly but gently. Avoid over- or under-filling the hemocytometer. If cells are clumping, consider using a cell strainer or adding a small amount of DNase I.

Visualizations

YM26734_Signaling_Pathway YM26734 This compound sPLA2 Secretory Phospholipase A2 (sPLA2) YM26734->sPLA2 Inhibits Membrane Cell Membrane Phospholipids sPLA2->Membrane Hydrolyzes ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid ProInflammatory Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) ArachidonicAcid->ProInflammatory Metabolized by COX/LOX Inflammation Inflammation ProInflammatory->Inflammation Promotes

Caption: this compound inhibits sPLA2, blocking pro-inflammatory mediator production.

Cytotoxicity_Workflow Start Start: Prepare Cell Culture Seed Seed cells in 96-well plate Start->Seed Treat Treat with this compound (and controls) Seed->Treat Incubate Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate Assay Perform Cytotoxicity Assay (MTT, LDH, or Trypan Blue) Incubate->Assay Measure Measure signal (Absorbance or Cell Count) Assay->Measure Analyze Analyze Data and Determine Cytotoxicity Measure->Analyze End End Analyze->End

Caption: General workflow for assessing the cytotoxicity of a compound in vitro.

References

Navigating In Vivo Delivery of YM-26734: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the in vivo administration of YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2). Given its hydrophobic nature, achieving effective and consistent delivery in animal models can be a significant hurdle. This guide offers practical solutions and detailed protocols to help researchers overcome these delivery issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffers for injection. What should I do?

A1: this compound is a hydrophobic molecule with poor water solubility. Direct dissolution in aqueous buffers like saline or phosphate-buffered saline (PBS) is not recommended as it will likely result in precipitation. To overcome this, a formulation strategy involving a co-solvent or a specialized vehicle is necessary.

Q2: What is a suitable vehicle for intravenous (i.v.) administration of this compound in mice?

A2: Based on preclinical studies, a common approach for intravenous administration of this compound is to first dissolve the compound in an organic solvent and then dilute it in a suitable vehicle. A widely used method involves dissolving this compound in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with saline for the final injection volume. It is crucial to ensure the final concentration of DMSO is low (typically below 5% of the total injection volume) to minimize toxicity.

Q3: I am observing precipitation when I dilute my DMSO stock of this compound in saline. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock in an aqueous solution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Sonication: After diluting the DMSO stock, sonicate the final solution to aid in the dispersion of the compound.

  • Warming: Gently warming the saline before dilution may help to keep the compound in solution. However, be cautious about the temperature to avoid degradation of this compound.

  • Inclusion of a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, to the saline can help to create a stable micellar formulation and prevent precipitation.

  • Alternative Vehicles: If precipitation persists, consider using a different vehicle system, such as a lipid-based formulation or a cyclodextrin-based solution.

Q4: Are there alternative formulations to DMSO-saline for in vivo delivery of this compound?

A4: Yes, several alternative formulation strategies can be employed for hydrophobic compounds like this compound. These are particularly useful if DMSO is a concern for your experimental model.

  • Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.

  • Lipid Emulsions: Formulating this compound in a lipid emulsion can be an effective way to administer it intravenously. These formulations mimic the structure of lipoproteins and can improve the pharmacokinetic profile of the drug.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate in aqueous media. This often involves high-pressure homogenization with stabilizers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Inconsistent experimental results Poor bioavailability due to precipitation of this compound upon injection.1. Visually inspect the final formulation for any signs of precipitation before each injection. 2. Prepare fresh formulations for each experiment. 3. Consider using a more robust formulation strategy, such as a cyclodextrin or lipid-based vehicle.
Toxicity or adverse events in animals High concentration of co-solvent (e.g., DMSO) in the final injection volume.1. Ensure the final concentration of the organic co-solvent is minimized (ideally <5% for DMSO). 2. Include a vehicle-only control group in your study to assess the effects of the formulation itself. 3. If toxicity persists, switch to a non-toxic vehicle like a cyclodextrin or lipid emulsion.
Difficulty in achieving the desired dose Limited solubility of this compound in the chosen vehicle.1. Perform solubility studies with different co-solvents and vehicles to find the optimal formulation. 2. Consider formulation strategies that can achieve higher drug loading, such as nanosuspensions.

Experimental Protocols

Protocol 1: DMSO-Saline Formulation for Intravenous Injection

This protocol is a standard method for preparing this compound for intravenous administration in small animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • Dilution: Just prior to injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL with 5% DMSO, you would add 50 µL of the 10 mg/mL stock to 950 µL of sterile saline.

  • Mixing: Gently vortex or sonicate the final solution to ensure homogeneity and minimize precipitation.

  • Administration: Administer the freshly prepared solution intravenously.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

This protocol provides an alternative to DMSO-based formulations, which can be beneficial for reducing potential co-solvent toxicity.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile, pyrogen-free containers and syringes

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. Gentle heating and stirring may be required to fully dissolve the HP-β-CD.

  • Drug Incorporation: Add the this compound powder to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture for several hours, or overnight, at room temperature to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

  • Administration: Administer the sterile-filtered solution intravenously.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inhibitory action of this compound on the sPLA2 signaling pathway and a general workflow for troubleshooting in vivo delivery issues.

sPLA2_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid sPLA2 sPLA2 sPLA2 Pro-inflammatory_Mediators Pro-inflammatory_Mediators Arachidonic_Acid->Pro-inflammatory_Mediators COX/LOX This compound This compound This compound->sPLA2 Inhibits

Caption: this compound inhibits sPLA2, blocking arachidonic acid release.

Troubleshooting_Workflow Start Start Issue In Vivo Delivery Issue (e.g., precipitation, toxicity) Start->Issue Check_Formulation Review Current Formulation Protocol Issue->Check_Formulation Optimize_DMSO Optimize DMSO/Saline (Sonication, Warming) Check_Formulation->Optimize_DMSO Alternative_Vehicle Consider Alternative Vehicle (Cyclodextrin, Emulsion) Optimize_DMSO->Alternative_Vehicle If issue persists In_Vivo_Test Conduct Pilot In Vivo Study with New Formulation Optimize_DMSO->In_Vivo_Test If successful Solubility_Test Perform Solubility Screening Alternative_Vehicle->Solubility_Test Solubility_Test->In_Vivo_Test Success Successful Delivery In_Vivo_Test->Success

Caption: Workflow for troubleshooting this compound in vivo delivery.

YM-26734 Technical Support Center: Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of YM-26734. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

The primary techniques for determining the chemical and stereoisomeric purity of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS). Specifically:

  • Reversed-Phase HPLC (RP-HPLC) with UV detection is suitable for assessing chemical purity and separating diastereomers.

  • Chiral HPLC is essential for the separation and quantification of enantiomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is used for identity confirmation and characterization of impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the molecule.

Q2: What are the typical acceptance criteria for the purity of a this compound batch?

Acceptance criteria can vary based on the intended use of the compound (e.g., in vitro studies vs. preclinical development). However, a typical specification for a high-quality batch of this compound is presented in the table below.

ParameterAcceptance CriteriaRecommended Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to reference standardHPLC (retention time), MS, NMR
Chemical Purity ≥98.0% (by area %)RP-HPLC-UV
Enantiomeric Purity ≥99.0% ee (enantiomeric excess) for the desired enantiomerChiral HPLC-UV
Individual Impurity ≤0.5% (by area %)RP-HPLC-UV
Total Impurities ≤1.5% (by area %)RP-HPLC-UV
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)

Q3: How should this compound be stored to ensure its stability?

This compound, like many flavonoid-related compounds, should be stored under controlled conditions to prevent degradation.[1][2] Recommended storage conditions are:

  • Short-term (weeks): Store at 2-8 °C, protected from light.

  • Long-term (months to years): Store at -20 °C or below, protected from light and moisture.

It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

HPLC Purity Analysis (Reversed-Phase)

Issue: Peak Splitting or Tailing in RP-HPLC Chromatogram

  • Question: My this compound peak is showing splitting or tailing. What could be the cause and how can I fix it?

  • Answer: Peak splitting or tailing can be caused by several factors. Follow this troubleshooting guide:

    • Check Column Health: The column frit may be partially blocked, or the stationary phase may be contaminated or have developed a void.

      • Solution: Disconnect the column and flush it in the reverse direction with a strong solvent. If the problem persists, replace the column frit or the entire column.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

      • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.

    • Co-eluting Impurity: A closely eluting impurity can appear as a shoulder or cause peak splitting.

      • Solution: Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) or the gradient profile to improve resolution.

    • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.

      • Solution: Add a small amount of a competing agent, like triethylamine (TEA), to the mobile phase, or use a column with end-capping.

Chiral HPLC Separation

Issue: Poor Resolution of Enantiomers

  • Question: I am not getting baseline separation of the this compound enantiomers. How can I improve the resolution?

  • Answer: Chiral separations are highly sensitive to chromatographic conditions.[3] Consider the following adjustments:

    • Mobile Phase Composition: The choice and concentration of the organic modifier and any additives are critical.

      • Solution: Systematically vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase. Small changes can have a significant impact on selectivity.

    • Column Temperature: Temperature affects the kinetics of the chiral recognition process.

      • Solution: Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves resolution.

    • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions with the chiral stationary phase.

      • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

    • Stationary Phase Selection: Not all chiral columns are suitable for every compound. This compound, a flavanone derivative, is likely to be resolved on a polysaccharide-based chiral stationary phase.[3][4][5]

      • Solution: If optimization of the mobile phase and other parameters fails, consider screening different chiral columns (e.g., Chiralpak AD, Chiralcel OD).

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV

This method is suitable for determining the chemical purity of this compound and separating its diastereomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Protocol 2: Chiral Purity Assessment by Chiral HPLC-UV

This method is designed for the separation and quantification of the enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-3R, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase: Methanol.[4][5]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve this compound in methanol to a final concentration of 0.5 mg/mL.

Protocol 3: Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the RP-HPLC conditions from Protocol 1.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Visualizations

experimental_workflow cluster_receiving Sample Receiving cluster_testing Quality Control Testing cluster_disposition Disposition Sample This compound Sample Documentation Certificate of Analysis Review Sample->Documentation Purity Purity Analysis (RP-HPLC) Documentation->Purity Chiral Chiral Purity (Chiral HPLC) Purity->Chiral Identity Identity Confirmation (LC-MS, NMR) Chiral->Identity Residual Residual Solvents (GC) Identity->Residual Review Data Review and Approval Residual->Review Release Batch Release Review->Release Meets Specification Reject Batch Rejection Review->Reject Fails Specification

Caption: Workflow for this compound Quality Control.

troubleshooting_logic Start Poor Peak Shape (Splitting/Tailing) Q1 Is the issue on all peaks? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Action1 Check for system-wide issues: - Column void/blockage - Improper fitting/leak - Detector issue A1_Yes->Action1 Q2 Is it a single peak issue? A1_No->Q2 Resolve Issue Resolved Action1->Resolve A2_Yes Yes Q2->A2_Yes Action2 Investigate analyte-specific causes: - Sample solvent incompatibility - Co-eluting impurity - On-column degradation A2_Yes->Action2 Action2->Resolve

Caption: Troubleshooting Logic for Poor HPLC Peak Shape.

signaling_pathway YM26734 This compound sPLA2 Secreted Phospholipase A2 (sPLA2) YM26734->sPLA2 Inhibits Membrane Cell Membrane Phospholipids sPLA2->Membrane Acts on ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Releases Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: this compound Mechanism of Action.

References

Validation & Comparative

Validating sPLA2 Inhibition in Cell Lysates: A Comparative Guide to YM-26734 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM-26734, a potent inhibitor of secreted phospholipase A2 (sPLA2), with other commercially available alternatives. This document summarizes key performance data, offers detailed experimental protocols for validating sPLA2 inhibition in cell lysates, and visualizes the underlying biological pathways and experimental workflows.

Secreted phospholipase A2 (sPLA2) enzymes are key players in a variety of physiological and pathological processes, including inflammation, host defense, and cardiovascular disease. Their catalytic activity releases arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Consequently, the inhibition of sPLA2 is a significant area of research for the development of new therapeutic agents. This compound has emerged as a potent and competitive inhibitor of several sPLA2 isoforms, making it a valuable tool for researchers in this field.

Comparative Analysis of sPLA2 Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of this compound and other commonly used sPLA2 inhibitors against various sPLA2 isoforms. This data has been compiled from multiple sources to provide a comparative overview. It is important to note that IC50 values can vary depending on the specific assay conditions.

InhibitorsPLA2-IIAsPLA2-IIDsPLA2-IIEsPLA2-VsPLA2-X
This compound ~1 µM[1]~1 µM[1]~3 µM[1]~1 µM[1]~0.2 µM[1]
Varespladib (LY315920) 9-14 nM[2]Low nM range-Low nM rangeLow nM range
LY311727 23 nM----
Indomethacin 28-35 µM[3]----
GK241 143 nM (human), 68 nM (mouse)[4]-->10x selective for GIIA over GV-

Experimental Protocols

Validating the inhibitory activity of compounds like this compound in a cellular context is crucial. The following protocol outlines a detailed methodology for measuring sPLA2 activity in cell lysates using a fluorometric assay.

Principle: This assay measures the enzymatic activity of sPLA2 by detecting the cleavage of a fluorogenic substrate. In the intact substrate, the fluorescence is quenched. Upon cleavage by sPLA2, a fluorescent product is released, leading to an increase in fluorescence intensity that is proportional to the enzyme activity.

Materials:

  • Cells of interest (e.g., RAW264.7 macrophages, A549 lung carcinoma cells)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA and protease inhibitors)

  • sPLA2 fluorogenic substrate (e.g., a substrate with a quencher and a fluorophore at the sn-1 and sn-2 positions, respectively)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.9)

  • This compound and other inhibitors of interest, dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • For adherent cells, wash with ice-cold PBS and scrape into fresh PBS. For suspension cells, pellet by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or by incubation on ice with gentle agitation.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • sPLA2 Inhibition Assay:

    • In the 96-well plate, add the desired concentration of this compound or other inhibitors to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Add a consistent amount of cell lysate (e.g., 10-50 µg of total protein) to each well containing the inhibitor or vehicle.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Key Processes

To better understand the context of sPLA2 inhibition, the following diagrams, generated using the DOT language, illustrate the sPLA2 signaling pathway and a typical experimental workflow for inhibitor validation.

sPLA2_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids sPLA2 sPLA2 Cell Membrane Phospholipids->sPLA2 hydrolyzes Arachidonic Acid Arachidonic Acid sPLA2->Arachidonic Acid releases COX COX-1/2 Arachidonic Acid->COX LOX 5-LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

sPLA2 signaling cascade leading to inflammation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Inhibitor Incubation Inhibitor Incubation Protein Quantification->Inhibitor Incubation Substrate Addition Substrate Addition Inhibitor Incubation->Substrate Addition Kinetic Measurement Kinetic Measurement Substrate Addition->Kinetic Measurement Calculate Reaction Rates Calculate Reaction Rates Kinetic Measurement->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition IC50 Calculation IC50 Calculation Determine % Inhibition->IC50 Calculation

References

Comparative Analysis of YM-26734 and Other sPLA2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of YM-26734, a potent secretory phospholipase A2 (sPLA2) inhibitor, with other notable sPLA2 inhibitors, including the clinically tested compound varespladib and promising marine-derived natural products. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sPLA2 inhibition.

Secretory phospholipase A2 (sPLA2) enzymes are key players in various physiological and pathological processes, including inflammation, host defense, and cardiovascular disease. Their ability to hydrolyze phospholipids and release arachidonic acid, a precursor to pro-inflammatory eicosanoids, makes them attractive targets for therapeutic intervention. This guide offers a detailed comparison of the inhibitory profiles, mechanisms of action, and experimental data for this compound and its counterparts.

Executive Summary

This compound stands out as a potent and broad-spectrum sPLA2 inhibitor with low nanomolar efficacy against several key isoforms, particularly those belonging to Group II. In comparison, varespladib, another well-characterized inhibitor, also demonstrates high potency but has faced challenges in clinical trials for cardiovascular diseases, though it shows promise in treating snakebite envenomation. Marine-derived inhibitors represent a diverse class of compounds with unique chemical structures and inhibitory mechanisms, offering alternative scaffolds for drug design.

Data Presentation: Quantitative Comparison of sPLA2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, varespladib, and selected marine-derived inhibitors against various sPLA2 subtypes. This data has been compiled from multiple peer-reviewed studies to provide a clear, quantitative comparison of their potencies.

InhibitorsPLA2-IIA (human)sPLA2-IIA (other species)sPLA2-V (human)sPLA2-X (human)Other sPLA2 Subtypes
This compound 80 nM[1]30 nM (mouse), 120 nM (rat)[1]110 nM[1]>1600 nM[1]sPLA2-IID, -IIE (inhibits), sPLA2-IIF (minimal activity)
Varespladib 9 nM[2][3]8.1 nM (rat), 5.0 nM (rabbit), 3.2 nM (guinea pig)[2][3]Inhibits[4][5]Inhibits[4][5]Potent inhibitor of various snake venom sPLA2s[6]
Manoalide ----Bee venom sPLA2 (~0.12 µM), Cobra venom sPLA2 (1.9 µM)[7]
Ircinin Inhibits (µM range)---Naja naja venom, bee venom sPLA2 (µM range)[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanism of Action

This compound is a competitive inhibitor of sPLA2, meaning it binds to the active site of the enzyme, preventing the substrate (phospholipids) from binding and being hydrolyzed.[9] Its chemical structure is derived from a natural product isolated from the fruit of Horsfieldia amygdaline.[5]

Varespladib is also a potent inhibitor that targets the active site of sPLA2 enzymes, specifically isoforms IIa, V, and X.[4][5] By blocking the initial step of the arachidonic acid pathway, it effectively reduces the production of pro-inflammatory mediators.[4]

Marine-derived inhibitors exhibit diverse mechanisms. Manoalide , a sesterterpenoid from a marine sponge, irreversibly inhibits sPLA2 by covalently modifying lysine residues within the enzyme.[10] Ircinin , another marine sponge derivative, also demonstrates inhibitory activity, though its precise mechanism is less characterized.[8]

Experimental Protocols

Accurate determination of inhibitor potency is crucial for comparative analysis. The following are detailed methodologies for common sPLA2 activity assays cited in the literature.

Radiometric sPLA2 Activity Assay

This assay measures the release of a radiolabeled fatty acid from a phospholipid substrate.

Protocol:

  • Substrate Preparation: Prepare small unilamellar vesicles containing a radiolabeled phospholipid, such as 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine.

  • Enzyme Reaction: In a reaction buffer (e.g., Tris-HCl with CaCl₂), incubate the purified sPLA2 enzyme or cell lysate with the radiolabeled substrate vesicles.

  • Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) before adding the substrate.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

  • Extraction and Quantification: Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane). Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorometric sPLA2 Activity Assay

This assay utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by sPLA2.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris buffer with CaCl₂ and bovine serum albumin), a fluorogenic sPLA2 substrate (e.g., a fluorescently labeled phosphatidylcholine analog), and the sPLA2 enzyme solution.

  • Assay Procedure: In a microplate, add the reaction buffer, the inhibitor at various concentrations, and the sPLA2 enzyme.

  • Initiation of Reaction: Start the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the biological context of sPLA2 inhibition and the experimental process, the following diagrams are provided.

sPLA2_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) sPLA2 sPLA2 ProInflammatory_Stimuli->sPLA2 Upregulates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid sPLA2->Arachidonic_Acid Catalyzes Hydrolysis COX COX-1/COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation YM26734 This compound (Inhibitor) YM26734->sPLA2 Inhibits

Caption: sPLA2 Signaling Pathway in Inflammation.

Experimental_Workflow Start Start: sPLA2 Activity Assay Prepare_Reagents Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Product Formation Over Time Add_Substrate->Measure_Activity Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Value Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: General Experimental Workflow for sPLA2 Inhibition Assay.

Conclusion

This compound is a valuable research tool for investigating the roles of various sPLA2 isoforms in health and disease due to its high potency and broad-spectrum activity. Its profile, when compared to other inhibitors like varespladib and marine-derived compounds, highlights the diverse chemical space available for targeting sPLA2. While varespladib's clinical journey has been complex, its potential as a treatment for snakebite envenomation underscores the therapeutic possibilities of sPLA2 inhibition. The unique structures of marine natural products offer exciting avenues for the development of novel sPLA2 inhibitors with potentially different mechanisms of action and selectivity profiles. This guide provides a foundation for researchers to make informed decisions when selecting an appropriate sPLA2 inhibitor for their specific experimental needs.

References

YM-26734: A Potent and Selective Inhibitor of Secreted Phospholipase A2-IIA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in inflammation, immunology, and drug development, precise molecular tools are paramount. YM-26734 is a potent and selective inhibitor of secreted phospholipase A2 group IIA (sPLA2-IIA), an enzyme implicated in various inflammatory diseases. This guide provides a comprehensive comparison of this compound with other sPLA2 inhibitors, supported by experimental data and detailed protocols to aid in your research.

Secreted phospholipase A2 (sPLA2) enzymes, particularly the IIA isoform, play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] Elevated levels of sPLA2-IIA are associated with inflammatory conditions like rheumatoid arthritis, sepsis, and atherosclerosis, making it a key target for therapeutic intervention.[3] this compound, a derivative of a natural product, has emerged as a valuable chemical probe to investigate the physiological and pathological roles of sPLA2-IIA due to its high potency and selectivity.[4]

Comparative Analysis of sPLA2-IIA Inhibitors

The efficacy of an inhibitor is determined by its potency (IC50 value) and its selectivity for the target enzyme over other related enzymes. The following table summarizes the inhibitory activity of this compound and other known sPLA2 inhibitors against various sPLA2 isoforms.

InhibitorsPLA2-hGIIA IC50 (nM)sPLA2-mGIIA IC50 (nM)sPLA2-rGIIA IC50 (nM)sPLA2-hGV IC50 (nM)sPLA2-mGV IC50 (nM)sPLA2-hGX IC50 (nM)sPLA2-mGX IC50 (nM)Other sPLA2 Isoforms
This compound 8030120110520>1600>1600Minimal activity against cytosolic PLA2, COX, and lipoxygenase.[5]
Varespladib (LY315920) 9-14------5-10 fold less active against sPLA2-V and 40-fold less active against sPLA2-IB. Negligible activity against group IV, VI, and cytosolic PLA2s.[6]
LY311727 -------One of the first small-molecule inhibitors designed to be specific for human sPLA2-IIA.[6]
S-3319 29 (in vivo, mice)------Selective for sPLA2-IIA.[6]

hG: human, mG: mouse, rG: rat

Experimental Protocols

Accurate determination of inhibitor potency is crucial for comparative studies. Below is a detailed protocol for a common in vitro assay to determine the IC50 of sPLA2 inhibitors.

sPLA2 Inhibition Assay Protocol (Colorimetric)

This protocol is based on the use of a chromogenic substrate, diheptanoyl thio-phosphatidylcholine (diheptanoyl thio-PC), which releases a free thiol upon hydrolysis by sPLA2. The thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.[7][8]

Materials:

  • sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)

  • Diheptanoyl Thio-PC (Substrate)

  • DTNB

  • Recombinant human sPLA2-IIA enzyme

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Reagent Preparation:

    • Prepare the sPLA2 Assay Buffer.

    • Reconstitute the diheptanoyl thio-PC substrate in the assay buffer to the desired concentration (e.g., 1.66 mM).

    • Prepare a stock solution of DTNB (e.g., 10 mM in 0.4 M Tris-HCl, pH 8.0).

    • Dilute the sPLA2-IIA enzyme in the assay buffer to a working concentration that yields a linear reaction rate.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank (no enzyme): 10 µL Assay Buffer

      • Control (no inhibitor): 10 µL sPLA2-IIA enzyme

      • Inhibitor: 10 µL sPLA2-IIA enzyme + varying concentrations of the test inhibitor (typically a serial dilution). The final solvent concentration should be kept constant across all wells.

  • Reaction Initiation and Measurement:

    • To each well, add the substrate solution (e.g., 200 µL).

    • Immediately add the DTNB solution to each well.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at 405-414 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other rates.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the specificity of an sPLA2 inhibitor.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Stock (e.g., this compound in DMSO) Assay_Setup Set up 96-well plate: - Blank - Control (Enzyme only) - Test (Enzyme + Inhibitor) Inhibitor->Assay_Setup Enzyme Prepare sPLA2 Isoforms (IIA, V, X, etc.) Enzyme->Assay_Setup Substrate Prepare Substrate Solution (e.g., diheptanoyl thio-PC) Substrate->Assay_Setup DTNB Prepare DTNB Solution DTNB->Assay_Setup Incubation Incubate at controlled temperature Assay_Setup->Incubation Measurement Measure Absorbance (405-414 nm) kinetically Incubation->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 values (Dose-Response Curve) Inhibition_Calc->IC50_Calc Specificity Compare IC50s across sPLA2 isoforms IC50_Calc->Specificity

Caption: Workflow for determining sPLA2 inhibitor specificity.

sPLA2-IIA Signaling in Inflammation

This compound's inhibitory action on sPLA2-IIA directly impacts a critical inflammatory signaling pathway. The diagram below outlines the role of sPLA2-IIA in the production of inflammatory mediators.

G cluster_stimuli Inflammatory Stimuli cluster_cell Cellular Response cluster_outcome Pathophysiological Outcome cluster_inhibition Inhibition Stimuli Cytokines (IL-1β, TNF-α) Pathogens sPLA2_IIA sPLA2-IIA Stimuli->sPLA2_IIA Upregulation Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid sPLA2_IIA->Cell_Membrane Hydrolysis COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation YM26734 This compound YM26734->sPLA2_IIA Inhibits

Caption: sPLA2-IIA inflammatory signaling pathway.

References

YM-26734 as a Reference Compound in sPLA2 Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-26734 with other alternative compounds used as reference inhibitors in the screening of secretory phospholipase A2 (sPLA2). Secretory PLA2s are a superfamily of enzymes that play a critical role in various inflammatory diseases by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids. The selection of an appropriate reference compound is crucial for the validation and standardization of sPLA2 inhibitor screening assays.

Executive Summary

This compound is a potent and broad-spectrum competitive inhibitor of several sPLA2 isoforms, making it a valuable tool in inflammation research. This guide presents a comparative analysis of its inhibitory activity against other known sPLA2 inhibitors, such as Varespladib (LY315920). Detailed experimental protocols for common sPLA2 inhibition assays are also provided to assist researchers in designing and executing their screening campaigns.

Data Presentation: Comparative Inhibitory Activity of sPLA2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other reference compounds against various sPLA2 isoforms. This data allows for a direct comparison of their potency and selectivity.

InhibitorsPLA2 IsoformSpeciesIC50 (nM)
This compound sPLA2-IIAHuman80
sPLA2-IIAMouse30
sPLA2-IIARat120
sPLA2-IIDNot Specified1000
sPLA2-IIENot Specified3000
sPLA2-VHuman110
sPLA2-VMouse520
sPLA2-XNot Specified200
sPLA2-GXHuman>1600
sPLA2-GXMouse>1600
Varespladib (LY315920) sPLA2 Group IIAHuman9[1][2]
sPLA2 (serum)Human6.2[1]
sPLA2 (serum)Rat8.1[1]
sPLA2 (serum)Rabbit5.0[1]
sPLA2 (serum)Guinea Pig3.2[1]
sPLA2-VNot SpecifiedInhibits[2]
sPLA2-XNot SpecifiedInhibits[2]
S-3319 sPLA2-IIAMouse29[3]

Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme source.

Mandatory Visualization

sPLA2 Signaling Pathway in Inflammation

sPLA2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) sPLA2 Secretory Phospholipase A2 (sPLA2) Inflammatory_Stimuli->sPLA2 Induces Expression & Secretion Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases sPLA2->Cell_Membrane Hydrolyzes COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation YM26734 This compound (Inhibitor) YM26734->sPLA2 Inhibits

Caption: The sPLA2 signaling cascade in the inflammatory response.

Experimental Workflow for sPLA2 Inhibitor Screening

sPLA2_Inhibitor_Screening_Workflow Start Start: Compound Library Assay_Preparation Assay Plate Preparation (Enzyme, Buffer, Substrate) Start->Assay_Preparation Compound_Addition Addition of Test Compounds & Reference Inhibitor (this compound) Assay_Preparation->Compound_Addition Incubation Incubation at Controlled Temperature Compound_Addition->Incubation Measurement Measurement of sPLA2 Activity (Fluorometric or Chromogenic) Incubation->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis Hit_Identification Hit Identification & Validation Data_Analysis->Hit_Identification

Caption: A typical workflow for screening sPLA2 inhibitors.

Experimental Protocols

Fluorometric sPLA2 Inhibition Assay

This assay measures the enzymatic activity of sPLA2 by detecting the fluorescence of a product released from a synthetic substrate.

Materials:

  • Recombinant human sPLA2 enzyme

  • Fluorescent sPLA2 substrate (e.g., NBD-C6-HPC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM CaCl2, 0.05% Triton X-100

  • This compound (Reference Inhibitor)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound and test compounds in an appropriate solvent (e.g., DMSO).

  • In the 96-well plate, add 2 µL of the compound solutions to the respective wells. For control wells, add 2 µL of the solvent.

  • Add 88 µL of the sPLA2 enzyme solution (pre-diluted in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorescent sPLA2 substrate solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 460/534 nm for NBD-C6-HPC) in a kinetic mode for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each compound concentration relative to the solvent control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Chromogenic sPLA2 Inhibition Assay

This assay relies on the cleavage of a chromogenic substrate by sPLA2, resulting in a colored product that can be quantified spectrophotometrically.

Materials:

  • Recombinant human sPLA2 enzyme

  • Chromogenic sPLA2 substrate (e.g., 4-nitro-3-(octanoyloxy)benzoic acid)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100

  • This compound (Reference Inhibitor)

  • Test compounds

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO).

  • Add 5 µL of the compound solutions to the designated wells of the 96-well plate. Add 5 µL of solvent to the control wells.

  • Add 185 µL of the sPLA2 enzyme solution (diluted in Assay Buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Start the reaction by adding 10 µL of the chromogenic sPLA2 substrate solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 425 nm for the product of 4-nitro-3-(octanoyloxy)benzoic acid cleavage).

  • Calculate the percent inhibition for each compound concentration compared to the solvent control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound serves as an excellent positive control and reference compound in sPLA2 inhibitor screening campaigns due to its potent and broad-spectrum activity. This guide provides the necessary data and protocols to effectively utilize this compound and compare its performance with other inhibitors, thereby facilitating the discovery of novel anti-inflammatory therapeutics targeting sPLA2. Researchers should carefully consider the specific sPLA2 isoform of interest and the assay format when selecting a reference inhibitor and designing their screening experiments.

References

YM-26734: A Comparative Analysis of its Cross-Reactivity with Phospholipase A2 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of YM-26734 against various phospholipase A2 (PLA2) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and to provide detailed experimental methodologies for its characterization.

This compound is a potent and competitive inhibitor of secretory phospholipase A2 (sPLA2), demonstrating a broad inhibitory profile across several sPLA2 subtypes.[1][2] Its ability to selectively inhibit these enzymes, which are key players in the inflammatory cascade, makes it a valuable tool for studying the physiological and pathological roles of individual PLA2 isoforms. This guide summarizes the available quantitative data on its cross-reactivity, details the experimental protocols used for these assessments, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Cross-Reactivity Data

The inhibitory potency of this compound has been evaluated against a range of human, mouse, and rat sPLA2 isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across different species and isoforms.

PLA2 IsoformSpeciesIC50 (nM)Reference
sPLA2-IIAHuman80 ± 20[3]
Mouse30 ± 5[3]
Rat120 ± 5[3]
sPLA2-VHuman110 ± 20[3]
Mouse520 ± 140[3]
sPLA2-XHuman>1600[3]
Mouse>1600[3]
sPLA2-XNot Specified200[1]
sPLA2-IIANot Specified1000[1]
sPLA2-IIDNot Specified1000[1]
sPLA2-VNot Specified1000[1]
sPLA2-IIENot Specified3000[1]

Note: Discrepancies in IC50 values can arise from different assay conditions, substrates, and enzyme sources.[3]

Signaling Pathways of Key sPLA2 Isoforms

The following diagrams illustrate the signaling pathways in which the sPLA2 isoforms targeted by this compound are involved. Understanding these pathways is crucial for interpreting the functional consequences of inhibition by this compound.

sPLA2_IIA_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular sPLA2_IIA sPLA2-IIA Integrins Integrins (αvβ3, α4β1) sPLA2_IIA->Integrins Binds cPLA2 cPLA2 sPLA2_IIA->cPLA2 Activates Src Src sPLA2_IIA->Src Activates Cell_Proliferation Cell Proliferation & Inflammation Integrins->Cell_Proliferation Activates EGFR EGFR ERK_P70S6K_rS6 ERK, P70S6K, rS6 Phosphorylation EGFR->ERK_P70S6K_rS6 Leads to HB_EGF pro-HB-EGF HB_EGF->EGFR Activates LOX12_15 12/15-LOX cPLA2->LOX12_15 Activates Lipid_Metabolites Lipid Metabolites LOX12_15->Lipid_Metabolites Produces AP1_MIP2 AP-1 & MIP-2 Expression Lipid_Metabolites->AP1_MIP2 Induces ADAMs ADAMs Src->ADAMs Activates ADAMs->HB_EGF Sheds Myofibroblast_Differentiation Myofibroblast Differentiation ERK_P70S6K_rS6->Myofibroblast_Differentiation Promotes

sPLA2-IIA Signaling Pathways

sPLA2_V_X_Signaling cluster_sPLA2V sPLA2-V Signaling cluster_sPLA2X sPLA2-X Signaling sPLA2_V sPLA2-V COX2 COX-2 sPLA2_V->COX2 Works with Prostaglandins Prostaglandin Generation COX2->Prostaglandins sPLA2_X sPLA2-X Membrane_PL Membrane Phospholipids sPLA2_X->Membrane_PL Hydrolyzes LysoPL_AA Lysophospholipids & Arachidonic Acid Membrane_PL->LysoPL_AA Releases p38_JNK p38 & JNK LysoPL_AA->p38_JNK Activates cPLA2a cPLA2α CysLT Cysteinyl Leukotriene Synthesis cPLA2a->CysLT p38_JNK->cPLA2a Activates

sPLA2-V and sPLA2-X Signaling Pathways

sPLA2_IID_IIE_Signaling cluster_sPLA2_IID sPLA2-IID Signaling cluster_sPLA2_IIE sPLA2-IIE Signaling sPLA2_IID sPLA2-IID PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway sPLA2_IID->PI3K_Akt_mTOR Attenuates T_Cell_Proliferation T-Cell Proliferation sPLA2_IID->T_Cell_Proliferation Inhibits Treg_Differentiation Treg Differentiation sPLA2_IID->Treg_Differentiation Promotes PI3K_Akt_mTOR->T_Cell_Proliferation Promotes sPLA2_IIE sPLA2-IIE ERK_Pathway ERK Pathway sPLA2_IIE->ERK_Pathway Activates Lipolysis Lipolysis in Adipocytes ERK_Pathway->Lipolysis Mediates

sPLA2-IID and sPLA2-IIE Signaling Pathways

Experimental Protocols

Accurate determination of inhibitor potency requires robust and well-defined experimental protocols. Below are detailed methodologies for both radiometric and non-radiometric sPLA2 inhibition assays, representative of the techniques commonly employed in the field.

Radiometric Phospholipase A2 Inhibition Assay

This method measures the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

  • Radiolabeled substrate (e.g., 1-stearoyl-2-[1-14C]arachidonyl-sn-glycero-3-phosphocholine)

  • Unlabeled phospholipid (e.g., L-α-phosphatidylcholine)

  • PLA2 enzyme

  • Assay Buffer: 250 mM Tris-HCl, pH 8.5

  • Calcium Solution: 100 mM CaCl2

  • Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Stopping Solution: Chloroform/Methanol (1:2, v/v) with 1% perchloric acid

  • Scintillation cocktail and vials

  • Silica gel for column chromatography

Procedure:

  • Substrate Preparation: Prepare liposomes by mixing the radiolabeled and unlabeled phospholipids in a glass tube. Dry the lipids under a stream of nitrogen. Resuspend the lipid film in PLA2 buffer containing CaCl2. Sonicate the mixture briefly on ice to form unilamellar vesicles.

  • Enzyme and Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the PLA2 enzyme with varying concentrations of this compound (or solvent control) in PLA2 buffer for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding the prepared liposome substrate to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding the ice-cold stopping solution.

  • Extraction of Fatty Acids: Vortex the mixture and add chloroform and 1% perchloric acid to separate the phases. The released radiolabeled fatty acid will partition into the organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Non-Radiometric (Colorimetric) Phospholipase A2 Inhibition Assay

This assay utilizes a chromogenic substrate that releases a colored product upon hydrolysis by PLA2.

Materials:

  • Chromogenic PLA2 substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • PLA2 enzyme

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100

  • Inhibitor (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay buffer and dissolve the DTNB and PLA2 substrate in the buffer according to the manufacturer's instructions.

  • Assay Setup in Microplate:

    • Blank wells: Add assay buffer and DTNB.

    • Control (no inhibitor) wells: Add assay buffer, DTNB, and PLA2 enzyme.

    • Inhibitor wells: Add assay buffer, DTNB, PLA2 enzyme, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiation of Reaction: Start the reaction by adding the chromogenic substrate to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 405-414 nm every minute for a set period (e.g., 10-20 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of the colored product.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each this compound concentration relative to the control wells. Calculate the IC50 value as described for the radiometric assay.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing PLA2 inhibitors like this compound.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow start Start: Compound of Interest (e.g., this compound) primary_screen Primary Screen: Single concentration against a panel of PLA2 isoforms start->primary_screen hit_identification Hit Identification: Identify isoforms inhibited above a certain threshold primary_screen->hit_identification dose_response Dose-Response Assay: Generate IC50 curves for active isoforms hit_identification->dose_response Active selectivity_profiling Selectivity Profiling: Compare IC50 values across different PLA2 isoforms hit_identification->selectivity_profiling Inactive ic50_determination IC50 Value Determination dose_response->ic50_determination ic50_determination->selectivity_profiling mechanism_studies Mechanism of Action Studies: (e.g., competitive, non-competitive) selectivity_profiling->mechanism_studies cellular_assays Cell-Based Assays: Validate activity in a cellular context mechanism_studies->cellular_assays end End: Characterized Inhibitor cellular_assays->end

Workflow for PLA2 Inhibitor Screening

References

Comparative Efficacy of YM-26734 and Its Synthetic Analogs as sPLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of YM-26734, a potent inhibitor of secreted phospholipase A2 (sPLA2), and its rationally designed synthetic analogs. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into sPLA2 inhibition for inflammatory diseases.

This compound is a competitive inhibitor of Group IIA secreted phospholipase A2 (sPLA2-IIA), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1][2] Arachidonic acid serves as a precursor to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. The inhibitory action of this compound is attributed to its interaction with the active site of the enzyme, likely involving the coordination of a crucial calcium ion.[1] To explore the structure-activity relationship and develop potentially more effective or simpler inhibitors, a series of synthetic analogs based on the active didodecanoylphloroglucinol portion of this compound have been synthesized and evaluated.[1][3]

Quantitative Efficacy Comparison

The inhibitory potency of this compound and its synthetic analogs was quantified by determining their half-maximal inhibitory concentration (IC50) against various mammalian sPLA2 enzymes. The results of these comparative assays are summarized in the table below.

CompoundTarget EnzymeIC50 (nM)Remarks
This compound (1) Human sPLA2-IIA80Potent inhibition of the human enzyme.[4]
Mouse sPLA2-IIA30Higher potency against the murine enzyme.[4]
Rat sPLA2-IIA120Potent inhibition of the rat enzyme.[4]
Human sPLA2-V110Also inhibits Group V sPLA2.[4]
Mouse sPLA2-V520Less potent against murine Group V.[4]
Human sPLA2-X>1600Lacks activity against Group X.[4]
Mouse sPLA2-X>1600Lacks activity against Group X.[4]
Didodecanoylphloroglucinol (9) Mouse sPLA2-IIALow nanomolarSimplified analog retains high potency.[5]
Rat sPLA2-IIALow nanomolarSimplified analog retains high potency.[5]
Methyl derivative of 9 (17b) Mouse sPLA2-IIALow nanomolarSimilar potent inhibition to the parent analog.[5]
Rat sPLA2-IIALow nanomolarSimilar potent inhibition to the parent analog.[5]
Analogs 16, 17c, 17d, 17f Human & Mouse GIIA, GV, GX sPLA2>1600Loss of hydrophobicity results in a significant drop in inhibitory activity.[5]

Experimental Protocols

sPLA2 Inhibition Assay

The determination of IC50 values for this compound and its analogs was performed using a continuous fluorescence-based assay.

  • Reagents and Materials:

    • Recombinant human, mouse, and rat sPLA2 enzymes.

    • Fluorescent substrate: 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphorylcholine (pyrene-PC).

    • Vesicle preparation: Substrate vesicles were prepared by sonication of pyrene-PC with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphorylcholine (POPC) in assay buffer.

    • Assay Buffer: Tris-HCl buffer containing CaCl2 and KCl.

    • Inhibitors: this compound and synthetic analogs dissolved in DMSO.

  • Assay Procedure:

    • The assay was conducted in 96-well microplates.

    • A defined amount of sPLA2 enzyme was pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) in the assay buffer for a specified duration at room temperature to allow for inhibitor-enzyme binding.

    • The enzymatic reaction was initiated by the addition of the substrate vesicles to the enzyme-inhibitor mixture.

    • The hydrolysis of the pyrene-PC substrate by sPLA2 results in the release of the pyrene-fatty acid, leading to an increase in fluorescence intensity.

    • Fluorescence was monitored kinetically using a microplate reader with excitation and emission wavelengths appropriate for pyrene.

  • Data Analysis:

    • The initial rate of the reaction was calculated from the linear phase of the fluorescence signal increase.

    • The percentage of inhibition was calculated for each inhibitor concentration relative to the control (DMSO).

    • IC50 values were determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Visualized Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sPLA2 signaling pathway and the general workflow for comparing inhibitor efficacy.

sPLA2_Signaling_Pathway Cell_Membrane Cell Membrane (Phospholipids) Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases sPLA2 Secreted Phospholipase A2 (sPLA2) sPLA2->Cell_Membrane Hydrolyzes COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Metabolized by Pro_inflammatory_Mediators Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Pro_inflammatory_Mediators Produces Inflammation Inflammatory Response Pro_inflammatory_Mediators->Inflammation Induce YM26734 This compound & Analogs YM26734->sPLA2 Inhibit

Caption: The sPLA2 signaling cascade in inflammation.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis Assay_Setup sPLA2 Inhibition Assay Setup Synthesis->Assay_Setup Data_Acquisition Kinetic Fluorescence Data Acquisition Assay_Setup->Data_Acquisition Analysis IC50 Value Calculation Data_Acquisition->Analysis Comparison Efficacy Comparison & SAR Analysis Analysis->Comparison End Conclusion Comparison->End

Caption: Workflow for comparing inhibitor efficacy.

References

YM-26734: An In Vivo Examination of its Anti-Inflammatory Efficacy Compared to Alternative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and selective anti-inflammatory agents is a continuous endeavor. YM-26734, a selective inhibitor of secretory phospholipase A2 (sPLA2), has emerged as a compound of interest. This guide provides an objective comparison of the in vivo anti-inflammatory effects of this compound against other established anti-inflammatory agents, supported by experimental data and detailed methodologies.

This compound exerts its anti-inflammatory effects by targeting sPLA2, a key enzyme in the inflammatory cascade. sPLA2 hydrolyzes phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2, particularly the Group IIA isoform, this compound effectively dampens this inflammatory response. In vivo studies have validated its efficacy in established models of acute inflammation.

Comparative Analysis of In Vivo Anti-Inflammatory Activity

To provide a clear comparison, this guide focuses on two widely used in vivo models of acute inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice and carrageenan-induced pleurisy in rats.

TPA-Induced Mouse Ear Edema

This model assesses the ability of a compound to inhibit acute inflammation and edema formation.

Table 1: Comparison of Anti-inflammatory Effects in TPA-Induced Mouse Ear Edema

CompoundDosageRoute of AdministrationInhibition of Edema (%)ED50Reference
This compound 1 mg/earTopicalNot specified45 µ g/ear [1]
This compound 30 mg/kgIntravenousNot specified11 mg/kg[1]
Indomethacin 1 mg/earTopical~83%Not specified[2]
Dexamethasone 0.1 mg/earTopicalHighNot specified[3]

Note: The data for Indomethacin and Dexamethasone are from separate studies and represent an indirect comparison.

Carrageenan-Induced Rat Pleurisy

This model evaluates the effect of anti-inflammatory agents on fluid exudation and inflammatory cell infiltration into the pleural cavity.

Table 2: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Rat Pleurisy

CompoundDosageRoute of AdministrationInhibition of Exudate Volume (%)Inhibition of Leukocyte Infiltration (%)Reference
This compound 20 mg/kgIntravenous~27%~22%[1]
Indomethacin 10 mg/kgOralHigh (at 6-9h)Significant (at 9-24h)[1]
Dexamethasone 0.25 mg/kgOralHigh (sustained)Marked[1]

Note: The data for Indomethacin and Dexamethasone are from a separate study and represent an indirect comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

TPA-Induced Mouse Ear Edema Protocol
  • Animal Model: Male CD-1 mice.

  • Induction of Edema: A solution of TPA (1 µg) in a solvent (e.g., acetone or ethanol) is topically applied to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Drug Administration:

    • Topical: The test compound (e.g., this compound, Indomethacin) is dissolved in a suitable vehicle and applied to the ear shortly before or after TPA application.

    • Systemic: The test compound is administered via an appropriate route (e.g., intravenous, oral) at a specified time before TPA application.

  • Assessment of Edema: After a set period (typically 4-6 hours), the mice are euthanized. A standard-sized circular punch biopsy is taken from both ears, and the difference in weight between the right (inflamed) and left (control) ear punches is calculated to quantify the edema.

  • Data Analysis: The percentage inhibition of edema is calculated relative to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined from dose-response curves.

Carrageenan-Induced Rat Pleurisy Protocol
  • Animal Model: Male rats (e.g., Wistar).

  • Induction of Pleurisy: A solution of carrageenan (e.g., 1-2% in saline) is injected into the pleural cavity.

  • Drug Administration: The test compound (e.g., this compound, Indomethacin, Dexamethasone) is administered via an appropriate route (e.g., intravenous, oral) at a specified time before or after carrageenan injection.

  • Sample Collection: At a specific time point after carrageenan injection (e.g., 4-24 hours), the animals are euthanized. The pleural cavity is washed with a known volume of saline, and the pleural exudate is collected.

  • Analysis:

    • Exudate Volume: The total volume of the collected fluid is measured.

    • Leukocyte Count: The total number of leukocytes and differential cell counts in the exudate are determined using a hemocytometer and microscopic examination of stained smears.

  • Data Analysis: The percentage inhibition of exudate volume and leukocyte infiltration is calculated by comparing the drug-treated groups to the vehicle-treated control group.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

sPLA2_Pathway Inflammatory Stimulus Inflammatory Stimulus sPLA2-IIA sPLA2-IIA Inflammatory Stimulus->sPLA2-IIA Activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Hydrolyzes sPLA2-IIA->Cell Membrane Phospholipids COX/LOX COX/LOX Arachidonic Acid->COX/LOX Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation This compound This compound This compound->sPLA2-IIA Inhibits COX/LOX->Pro-inflammatory Mediators Metabolizes

Caption: sPLA2-IIA signaling pathway in inflammation and the inhibitory action of this compound.

TPA_Edema_Workflow cluster_0 Experimental Groups Control Control TPA Application TPA Application Control->TPA Application Vehicle Vehicle Vehicle->TPA Application This compound This compound This compound->TPA Application Comparator Drug Comparator Drug Comparator Drug->TPA Application Drug Administration Drug Administration TPA Application->Drug Administration Incubation (4-6h) Incubation (4-6h) Drug Administration->Incubation (4-6h) Ear Punch Biopsy Ear Punch Biopsy Incubation (4-6h)->Ear Punch Biopsy Measure Edema (Weight) Measure Edema (Weight) Ear Punch Biopsy->Measure Edema (Weight) Data Analysis Data Analysis Measure Edema (Weight)->Data Analysis

Caption: Workflow for the TPA-induced mouse ear edema model.

Carrageenan_Pleurisy_Workflow cluster_0 Experimental Groups Control Control Carrageenan Injection Carrageenan Injection Control->Carrageenan Injection Vehicle Vehicle Vehicle->Carrageenan Injection This compound This compound This compound->Carrageenan Injection Comparator Drug Comparator Drug Comparator Drug->Carrageenan Injection Drug Administration Drug Administration Carrageenan Injection->Drug Administration Incubation (4-24h) Incubation (4-24h) Drug Administration->Incubation (4-24h) Pleural Lavage Pleural Lavage Incubation (4-24h)->Pleural Lavage Measure Exudate & Cells Measure Exudate & Cells Pleural Lavage->Measure Exudate & Cells Data Analysis Data Analysis Measure Exudate & Cells->Data Analysis

Caption: Workflow for the carrageenan-induced rat pleurisy model.

References

Assessing the Downstream Effects of YM-26734 on Eicosanoid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of YM-26734, a potent secreted phospholipase A2 (sPLA2) inhibitor, and its downstream effects on eicosanoid production. For a comprehensive assessment, its performance is contrasted with alternative mechanisms of eicosanoid modulation, specifically cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition.

Introduction to Eicosanoid Synthesis Modulation

Eicosanoids are a family of signaling molecules derived from the metabolism of arachidonic acid (AA), playing a pivotal role in inflammatory processes. The production of these mediators can be modulated at different stages of their biosynthetic pathway. This compound acts at the initial step, preventing the release of AA from membrane phospholipids by inhibiting sPLA2.[1][2] In contrast, other anti-inflammatory agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) and 5-LOX inhibitors, act on downstream enzymes.

Comparative Analysis of Inhibitors

The primary distinction in the mechanism of action between this compound and other inhibitors dictates their downstream effects on the eicosanoid profile. This compound, by limiting the availability of the precursor AA, is expected to broadly suppress the production of both prostaglandins and leukotrienes.[1] Conversely, COX inhibitors specifically block the synthesis of prostaglandins, potentially shunting AA towards the LOX pathway, while 5-LOX inhibitors selectively prevent the formation of leukotrienes.[3]

Quantitative Data on Inhibitor Performance

The following tables summarize the inhibitory concentrations of this compound on various sPLA2 isoforms and provide a comparative overview of the expected effects of this compound, a representative COX inhibitor (Indomethacin), and a representative 5-LOX inhibitor (Zileuton) on the production of key eicosanoids.

Table 1: Inhibitory Activity (IC50) of this compound on Secreted Phospholipase A2 Isoforms [2]

sPLA₂ IsoformIC₅₀ (nM)
Human Group IIA15
Mouse Group IIA13
Rat Group IIA70
Human Group V30
Mouse Group V280
Human Group X>10,000
Mouse Group X>10,000

Table 2: Comparative Effects of Inhibitors on Eicosanoid Production

CompoundTarget EnzymeEffect on Prostaglandin E₂ (PGE₂) ProductionEffect on Leukotriene B₄ (LTB₄) Production
This compound Secreted Phospholipase A₂ (sPLA₂)Suppression Suppression
Indomethacin Cyclooxygenase (COX-1 & COX-2)Strong Suppression [4][5]No direct effect; potential for increase due to substrate shunting[6]
Zileuton 5-Lipoxygenase (5-LOX)No direct effect; potential for increase due to substrate shunting[3]Strong Suppression [7][8]

Signaling Pathways and Experimental Workflow

To visualize the points of intervention of these inhibitors and the experimental approach to assess their effects, the following diagrams are provided.

Eicosanoid_Pathway cluster_sPLA2 Membrane_Phospholipids Membrane Phospholipids sPLA2 sPLA₂ Arachidonic_Acid Arachidonic Acid (AA) sPLA2->Arachidonic_Acid COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB₄) LOX->Leukotrienes YM26734 This compound YM26734->sPLA2 Indomethacin Indomethacin Indomethacin->COX Zileuton Zileuton Zileuton->LOX

Caption: Eicosanoid synthesis pathway and points of inhibition.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Mast Cells) Stimulation Stimulation with Inflammatory Agent (e.g., LPS, A23187) Cell_Culture->Stimulation Treatment Treatment with Inhibitors (this compound, Indomethacin, Zileuton) Stimulation->Treatment Supernatant_Collection Collection of Cell Supernatant Treatment->Supernatant_Collection SPE Solid-Phase Extraction (SPE) of Eicosanoids Supernatant_Collection->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis Data Analysis and Comparison LCMS->Data_Analysis

Caption: Workflow for assessing inhibitor effects on eicosanoids.

Experimental Protocols

Protocol for In Vitro Assessment of Eicosanoid Production

This protocol outlines a general procedure for comparing the effects of this compound, indomethacin, and zileuton on eicosanoid production in a cell-based assay.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., murine macrophages or human mast cells) to a suitable density in multi-well plates.

  • Pre-incubate the cells with varying concentrations of this compound, indomethacin, zileuton, or vehicle control for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or calcium ionophore A23187) for a predetermined time to induce eicosanoid production.

2. Sample Collection and Preparation:

  • Centrifuge the plates to pellet the cells and collect the supernatant.

  • To precipitate proteins, add four volumes of cold methanol to the supernatant.

  • Add a mixture of deuterated internal standards for various eicosanoids to each sample to allow for accurate quantification.

  • Centrifuge the samples to remove precipitated proteins.

3. Solid-Phase Extraction (SPE) of Eicosanoids: [9]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Acidify the supernatant to approximately pH 3.5 with formic acid.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

  • Elute the eicosanoids with methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis: [9][10][11][12]

  • Reconstitute the dried extract in a suitable mobile phase for liquid chromatography.

  • Inject the sample onto a reverse-phase C18 column.

  • Perform chromatographic separation using a gradient of water and acetonitrile/methanol containing a small percentage of formic acid.

  • Detect and quantify the individual eicosanoids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each eicosanoid and its corresponding internal standard are monitored.

5. Data Analysis:

  • Construct calibration curves for each eicosanoid using authentic standards.

  • Calculate the concentration of each eicosanoid in the samples by normalizing the peak area of the endogenous eicosanoid to the peak area of its corresponding deuterated internal standard and comparing it to the calibration curve.

  • Compare the levels of different eicosanoids between the control and inhibitor-treated groups to determine the inhibitory effect of each compound.

Conclusion

This compound represents a valuable tool for investigating the role of sPLA2 in various physiological and pathological processes. Its mechanism of action, upstream of both the COX and LOX pathways, provides a broad-spectrum inhibition of eicosanoid synthesis. This contrasts with the more targeted effects of COX and 5-LOX inhibitors. The choice of inhibitor for research or therapeutic development will depend on the specific eicosanoid profile that needs to be modulated. The provided experimental framework offers a robust method for quantitatively assessing the downstream effects of these different inhibitory strategies on eicosanoid production.

References

Navigating Inhibitor Selectivity: A Comparative Guide to YM-26734 and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its efficacy and potential for off-target effects. This guide provides a comparative analysis of YM-26734, a potent inhibitor of secreted phospholipase A2 (sPLA2), and the broader concept of off-target screening against a kinase panel, using the well-characterized kinase inhibitor Sunitinib as a comparative example. While this compound's activity against kinases has not been reported, this guide will illuminate the principles of inhibitor selectivity within different target classes.

This compound: A Selective Inhibitor of Secreted Phospholipase A2

This compound is a competitive inhibitor of secreted phospholipase A2 (sPLA2), an enzyme family crucial to the inflammatory process through the liberation of arachidonic acid from phospholipids. Its selectivity has been characterized across various sPLA2 isoforms, demonstrating a distinct profile of potent inhibition against specific family members.

This compound sPLA2 Inhibition Profile

The following table summarizes the inhibitory activity of this compound against a panel of sPLA2 enzymes. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

sPLA2 IsoformIC50 (nM)
Group IIA8.5
Group IID1000
Group IIE3000
Group V1000
Group X200

Data compiled from publicly available research.

The sPLA2 Signaling Pathway and this compound's Point of Intervention

The diagram below illustrates the signaling pathway initiated by pro-inflammatory stimuli, leading to the production of prostaglandins. This compound exerts its effect by directly inhibiting the activity of sPLA2, thereby blocking the release of arachidonic acid.

sPLA2_Pathway sPLA2 Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli sPLA2 sPLA2 Pro-inflammatory Stimuli->sPLA2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases sPLA2->Cell Membrane Phospholipids hydrolyzes Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) acts on Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins produces This compound This compound This compound->sPLA2 inhibits

Caption: sPLA2 signaling pathway and the inhibitory action of this compound.

Comparative Analysis: Off-Target Screening of a Kinase Inhibitor

In contrast to the targeted selectivity profile of this compound within the sPLA2 family, many small molecule inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, can exhibit activity against a broad range of unintended targets. This "off-target" activity is a critical consideration in drug development, as it can lead to unforeseen side effects or even therapeutic benefits.

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, serves as an illustrative example. It is known to inhibit several kinases, including VEGFRs and PDGFRs, which are implicated in tumor growth and angiogenesis.

Illustrative Off-Target Kinase Profile of Sunitinib

The following table provides a condensed, illustrative example of the kind of data generated from an off-target kinase panel screen for an inhibitor like Sunitinib. The values represent the percentage of inhibition at a given concentration (e.g., 1 µM).

Kinase Target% Inhibition @ 1 µM
VEGFR2 (Primary Target) 98
PDGFRβ (Primary Target) 95
c-Kit (Off-Target)85
FLT3 (Off-Target)75
Src (Off-Target)60
Abl (Off-Target)40
EGFR (Off-Target)15
a hypothetical unrelated kinase<5

This data is illustrative and compiled for educational purposes from various sources.

Experimental Protocols

Secreted Phospholipase A2 (sPLA2) Inhibition Assay

The inhibitory activity of this compound against sPLA2 is typically determined using a cell-free enzymatic assay. A common method involves the following steps:

  • Substrate Preparation: Radiolabeled or fluorescently labeled phospholipids are incorporated into vesicles or used in a micellar solution to serve as the substrate for sPLA2.

  • Enzyme and Inhibitor Incubation: A fixed concentration of recombinant sPLA2 is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period at a specific temperature (e.g., 37°C) in a suitable buffer containing necessary cofactors like Ca2+.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate. After a set incubation time, the reaction is terminated, often by the addition of a quenching agent or by altering the pH.

  • Product Quantification: The amount of product generated (e.g., released fatty acid) is quantified. For radiolabeled substrates, this can be done by liquid scintillation counting after separation of the product from the unreacted substrate. For fluorescent substrates, the change in fluorescence intensity is measured.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Panel Off-Target Screening Assay

Off-target screening against a kinase panel is a high-throughput process designed to assess the selectivity of a compound against a large number of kinases. A typical workflow is as follows:

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Assay Plate Preparation: In a multi-well plate format, each well contains a specific purified kinase, a suitable substrate (peptide or protein), and ATP.

  • Compound Addition: The test compound at various concentrations is added to the wells.

  • Kinase Reaction: The kinase reaction is initiated, usually by the addition of ATP. The plate is incubated for a specific time at a controlled temperature to allow for phosphorylation of the substrate.

  • Detection: The amount of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-Based Assays: Employing antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent or luminescent reporter system.

    • Mobility Shift Assays: Detecting the change in charge of a peptide substrate upon phosphorylation.

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to a control (DMSO vehicle). The percentage of inhibition is calculated, and for hits, IC50 values are determined.

The diagram below outlines the general workflow for off-target kinase panel screening.

Kinase_Screening_Workflow Kinase Off-Target Screening Workflow cluster_plate Multi-well Plate Compound Dilution Compound Dilution Compound Addition Compound Addition Compound Dilution->Compound Addition Assay Plate Preparation Assay Plate Preparation Assay Plate Preparation->Compound Addition Kinase Reaction Kinase Reaction Compound Addition->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Kinase + Substrate + ATP Kinase + Substrate + ATP

Caption: General workflow for kinase off-target screening.

Conclusion

This guide highlights the importance of understanding inhibitor selectivity through the detailed examination of this compound's profile against sPLA2 enzymes and a comparative overview of off-target screening for kinase inhibitors. While this compound demonstrates focused activity within its target class, the example of Sunitinib underscores the broader promiscuity that can be observed with other classes of inhibitors. For drug development professionals, a thorough characterization of a compound's selectivity, whether narrowly focused or multi-targeted, is a critical step in advancing new therapeutic agents.

Safety Operating Guide

Navigating the Disposal of YM-26734: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of YM-26734, a potent inhibitor of secretory phospholipase A2 (sPLA2), with a focus on procedural, step-by-step guidance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this publication. In the absence of explicit hazard data, a conservative approach to handling and disposal is recommended. The following procedures are based on general best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Hazard Assessment and Waste Characterization

Before initiating any disposal procedures, a thorough hazard assessment of the this compound waste stream must be conducted. This involves evaluating its potential for:

  • Ignitability: The tendency to catch fire.

  • Corrosivity: The ability to cause damage to skin or metals.

  • Reactivity: The likelihood of exploding or reacting violently.

  • Toxicity: The potential to cause harm if inhaled, ingested, or absorbed.

Given that this compound is a bioactive small molecule, it should be treated as potentially toxic. Waste streams containing this compound must be segregated from non-hazardous waste to prevent accidental exposure and environmental contamination.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a safe and compliant method for the disposal of this compound and its associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Segregate all waste contaminated with this compound at the point of generation. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, and plates).

    • Contaminated PPE.

3. Waste Collection and Labeling:

  • Solid Waste:

    • Collect solid waste, such as contaminated labware and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • If this compound is dissolved in a solvent (e.g., DMSO, ethanol), the solvent's hazardous characteristics must also be considered for proper segregation and disposal. Do not mix incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), the concentration, and the date of accumulation.

4. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure secondary containment is in place to prevent spills.

5. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data for Chemical Waste

The following table provides general concentration limits for common hazardous waste categories. While specific limits for this compound are not available, these values serve as a reference for the proper characterization and disposal of the waste stream it is in.

Waste CategoryParameterMaximum Concentration LimitDisposal Method
Halogenated Solvents Total Organic Halogens1,000 ppmIncineration
Non-Halogenated Solvents Total Volatile Organic Compounds (VOCs)500 ppmFuel Blending / Incineration
Heavy Metals Lead, Mercury, Cadmium, Chromium5.0 mg/L (each)Chemical Precipitation / Stabilization
Corrosive Waste pH≤ 2 or ≥ 12.5Neutralization

Experimental Protocol: Waste Characterization

To determine the hazardous characteristics of a this compound waste stream, the following general protocol can be followed in consultation with your EHS department.[1]

Objective: To identify the ignitable, corrosive, and potentially toxic properties of the waste.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

  • pH meter or pH indicator strips.

  • Flash point apparatus (for ignitability testing).

Methodology:

  • Sample Collection: Collect a representative sample of the waste in a clean, compatible container.[1]

  • Corrosivity Test:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure the pH of the waste sample. A pH less than or equal to 2 or greater than or equal to 12.5 indicates corrosivity.[1]

  • Ignitability Test:

    • Use a closed-cup flash point tester.

    • Determine the flash point of the liquid waste. A flash point below 60°C (140°F) indicates an ignitable hazardous waste.[1]

  • Toxicity Assessment:

    • Due to its biological activity, this compound should be handled as a potentially toxic substance.

    • If the waste stream is suspected of containing other toxic constituents, a Toxicity Characteristic Leaching Procedure (TCLP) test may be required by a certified laboratory.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate is_solid Is the waste solid or liquid? segregate->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid store Store in Designated Satellite Accumulation Area with Secondary Containment solid_waste->store liquid_waste->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of YM-26734: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential safety and logistical information for the handling of YM-26734, a potent inhibitor of secreted phospholipase A2 (sPLA2), to facilitate its effective use in research and development while minimizing risk.

Immediate Safety and Handling Protocols

Given the absence of a dedicated SDS, this compound should be handled with the universal precautions applied to all new or uncharacterized chemical entities. The following personal protective equipment (PPE) is mandatory to prevent skin and respiratory exposure.

Personal Protective Equipment (PPE) Requirements
PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and dispose of them after handling. Use proper glove removal technique to avoid skin contact.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect street clothing and skin from potential splashes.
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Operational and Disposal Plans

A clear plan for the use and disposal of this compound is critical for maintaining a safe laboratory environment.

Standard Operating Procedure (SOP) Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don appropriate PPE prep_fume_hood Work in a certified fume hood prep_ppe->prep_fume_hood prep_weigh Weigh solid this compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in appropriate solvent (e.g., DMSO, ethanol) prep_weigh->prep_dissolve exp_conduct Conduct experiment following approved protocol prep_dissolve->exp_conduct exp_handle Handle solutions with care to avoid splashes exp_conduct->exp_handle disp_waste Collect all this compound contaminated waste (solid and liquid) exp_handle->disp_waste disp_label Label waste container clearly disp_waste->disp_label disp_dispose Dispose of as hazardous chemical waste according to institutional guidelines disp_label->disp_dispose

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Disposal Plan

All waste materials contaminated with this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment, must be collected in a designated and clearly labeled hazardous waste container. Disposal should be carried out in strict accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols

This compound is a known inhibitor of secreted phospholipase A2 (sPLA2), particularly group IIA (GIIA).[1][2] The following provides a general methodology for an in vitro sPLA2 inhibition assay, a key experiment for characterizing the activity of this compound and its analogs.

In Vitro sPLA2 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of sPLA2.

Materials:

  • Recombinant human sPLA2-IIA

  • Phospholipid substrate (e.g., 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphoglycerol)

  • Assay buffer (e.g., Tris-HCl, CaCl2, KCl, BSA)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the sPLA2 enzyme to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a specified time at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the pyrene-labeled fatty acid results in an increase in fluorescence.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value of this compound by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the catalytic activity of sPLA2 enzymes. These enzymes are responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a key precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. By blocking sPLA2, this compound effectively suppresses the production of these inflammatory mediators.

cluster_pathway This compound Inhibition of sPLA2 Signaling phospholipids Membrane Phospholipids spla2 sPLA2 phospholipids->spla2 hydrolysis arachidonic_acid Arachidonic Acid spla2->arachidonic_acid lysophospholipids Lysophospholipids spla2->lysophospholipids ym26734 This compound ym26734->spla2 inhibits eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) arachidonic_acid->eicosanoids metabolism inflammation Inflammatory Response eicosanoids->inflammation

Caption: The inhibitory effect of this compound on the sPLA2-mediated inflammatory pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM-26734
Reactant of Route 2
YM-26734

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.